3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
Description
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Properties
IUPAC Name |
3-bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLDFQKIZOVRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656767 | |
| Record name | 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-78-6 | |
| Record name | 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester (CAS: 1150561-78-6): Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: The Strategic Importance of a Trifunctional Heterocycle
In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic building blocks, particularly those adorned with multiple, orthogonally reactive functional groups, serve as critical linchpins in the drug discovery process. 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester is a premier example of such a strategic intermediate. Its structure incorporates a pyridine core, a common motif in pharmaceuticals, functionalized with three distinct handles: a boronic ester for carbon-carbon bond formation, a bromine atom for subsequent cross-coupling or metallation, and a fluorine atom to modulate electronic properties and metabolic stability. This guide provides an in-depth technical overview of this reagent, from its fundamental properties and synthesis to its strategic application in constructing novel molecular entities for drug development. The primary CAS number for this compound is 1150561-78-6.
Core Physicochemical & Structural Properties
A comprehensive understanding of a reagent's physical and chemical properties is the foundation of its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below.
Structural and Chemical Identity
Caption: Chemical structure of the title compound.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 1150561-78-6 | |
| Molecular Formula | C₁₁H₁₄BBrFNO₂ | [] |
| Molecular Weight | 301.95 g/mol | [] |
| IUPAC Name | 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| SMILES | CC1(C)OB(OC1(C)C)c2cncc(F)c2Br | |
| Purity (Typical) | ≥95% | [2] |
| Physical State | Solid (typically white to off-white) | [3][4] |
Synthesis Protocol and Mechanistic Considerations
The synthesis of pyridinylboronic esters can be achieved through several established methods, including palladium-catalyzed cross-coupling and halogen-metal exchange pathways. For the specific regiochemistry of this compound, a halogen-metal exchange followed by borylation is a robust and commonly employed strategy.
Causality in Experimental Design
The choice of a halogen-metal exchange route is dictated by the need for high regioselectivity. The precursor, 3-bromo-4-chloro-2-fluoropyridine or a similar dihalopyridine, allows for selective metallation. The 4-position is typically more susceptible to lithium-halogen exchange than the 3-position due to electronic effects and the directing influence of the adjacent nitrogen and fluorine atoms. Cryogenic temperatures (-78 °C) are critical to prevent side reactions, such as decomposition of the lithiated intermediate or reaction at other sites. The subsequent borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) is highly efficient and directly yields the desired pinacol ester, avoiding the need for a separate esterification step from a boronic acid.
Representative Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Inert Atmosphere Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-bromo-4-chloro-2-fluoropyridine (1.0 eq).
-
Dissolution and Cooling: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Metallation: n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
-
Borylation: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) is added dropwise.
-
Warming: The reaction mixture is allowed to warm slowly to room temperature and is stirred overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is separated and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern pharmaceutical synthesis due to its functional group tolerance, mild reaction conditions, and reliability in forming C(sp²)-C(sp²) bonds.
Strategic Value in Drug Discovery
The title compound enables the modular construction of complex biaryl and hetero-biaryl scaffolds. This modularity is invaluable in lead optimization, where researchers can rapidly synthesize a library of analogues by varying the coupling partner.
-
Boronic Ester: The primary reactive site for the initial Suzuki coupling.
-
Bromine Atom: Serves as a handle for a second, subsequent cross-coupling reaction, allowing for the construction of terphenyl-like or other complex systems.
-
Fluorine Atom: The 2-fluoro substituent provides critical electronic perturbation. It can enhance binding affinity through hydrogen bonding or other electrostatic interactions and is often used to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
Representative Suzuki-Miyaura Coupling Workflow
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
While specific toxicological data for this exact compound is limited, data from analogous fluorinated pyridine boronic esters provide a strong basis for safe handling protocols.[3][4][5]
-
Hazard Identification: Classified as an irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Harmful if swallowed[5].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[6] Operations that may generate dust should be performed in a chemical fume hood.
-
Handling: Handle in a well-ventilated place.[7] Avoid contact with skin, eyes, and clothing. Avoid formation of dust.[7] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] It is advisable to store refrigerated to maintain long-term product quality.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides medicinal chemists with a versatile platform for synthesizing novel, complex molecules with desirable pharmaceutical properties. The robust synthetic routes to this compound and its reliable reactivity in Suzuki-Miyaura cross-coupling reactions solidify its position as an indispensable building block in the modern synthetic chemist's toolkit. Its continued use is expected to contribute significantly to the development of next-generation therapeutics.
References
An In-depth Technical Guide to 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester (CAS No. 1150561-78-6). This trifunctional heterocyclic building block is of significant interest in medicinal chemistry and organic synthesis, primarily as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. This document will delve into the nuanced interplay of its substituent effects, offer insights into its synthetic utility, and provide a framework for its practical application in the laboratory.
Introduction: A Strategically Designed Building Block
This compound is a highly functionalized pyridine derivative designed for strategic incorporation into complex molecular architectures. The strategic placement of a bromine atom, a fluorine atom, and a boronic acid pinacol ester on the pyridine scaffold offers multiple, orthogonal points for chemical modification. This strategic design allows for sequential and site-selective cross-coupling reactions, making it an invaluable tool in the synthesis of novel pharmaceutical agents and functional materials.
The pyridine core is a ubiquitous motif in pharmaceuticals, and its substitution pattern profoundly influences biological activity. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further functionalization via cross-coupling. The boronic acid pinacol ester at the 4-position is a stable and efficient nucleophilic partner in Suzuki-Miyaura coupling reactions.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1150561-78-6 | [2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₄BBrFNO₂ | [4] |
| Molecular Weight | 301.95 g/mol | [4] |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, DMF) | Inferred from synthetic applications of similar compounds |
| Stability | Store in a cool, dry place under an inert atmosphere. Sensitive to moisture. | General handling for boronic esters |
Synthesis and Spectroscopic Characterization
A plausible synthetic route to this compound involves a Miyaura borylation of a corresponding 3-bromo-4-halo-2-fluoropyridine precursor. The reaction typically employs a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), and a base.
A general procedure for the synthesis of pyridyl boronic esters involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent.[7]
While specific spectroscopic data for this compound is not widely published, a representative ¹H NMR spectrum of a related compound, 2-fluoropyridine-4-boronic acid pinacol ester, is available, which can provide insights into the expected chemical shifts and coupling patterns.[8] For this compound, one would expect to see signals corresponding to the pyridine ring protons and the methyl protons of the pinacol group. The signal for the C-B carbon in the ¹³C NMR spectrum is often not detected due to quadrupolar relaxation.[9]
Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the electronic effects of its substituents on the pyridine ring and the inherent reactivity of the boronic ester and bromo functionalities.
Electronic Landscape of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the presence of the electron-withdrawing fluorine and bromine atoms. This electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution, although the primary utility of this compound lies in its capacity for cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The boronic acid pinacol ester at the 4-position is the primary site for Suzuki-Miyaura cross-coupling reactions.[10] This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the pyridine ring with a variety of organic halides or triflates.[11] The pinacol ester provides enhanced stability compared to the corresponding boronic acid, reducing the likelihood of protodeboronation.[1]
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic ester for the transmetalation step.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Orthogonal Reactivity: The Bromo Substituent
The bromine atom at the 3-position provides a second, orthogonal site for cross-coupling reactions. This allows for a sequential functionalization strategy. For instance, the boronic ester can first be reacted in a Suzuki-Miyaura coupling, followed by a subsequent cross-coupling reaction (e.g., Suzuki, Stille, Heck, or Buchwald-Hartwig amination) at the bromo position. The differential reactivity of the C-B and C-Br bonds can typically be controlled by the choice of catalyst and reaction conditions.
Experimental Protocols: A Starting Point for Application
The following is a representative, hypothetical protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl or vinyl halide/triflate (1.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2: A general workflow for a Suzuki-Miyaura coupling experiment.
Safety and Handling
As with all boronic acid derivatives, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on safety data for analogous compounds, this chemical is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[12][13][14] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis of the boronic ester.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its unique trifunctional nature allows for strategic and sequential introduction of molecular complexity. While detailed experimental studies on this specific compound are limited, its reactivity can be reliably predicted based on the well-established principles of pyridine chemistry and Suzuki-Miyaura coupling. This guide provides a solid foundation for researchers to confidently incorporate this promising reagent into their synthetic endeavors.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1150561-78-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. canbipharm.com [canbipharm.com]
- 13. echemi.com [echemi.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
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Foreword: The Strategic Value in Precision Chemical Scaffolding
In the landscape of modern medicinal chemistry, the ability to rapidly and reliably access novel molecular architectures is paramount. The strategic incorporation of fluorine and bromine atoms, alongside a versatile boronic ester handle, onto a pyridine core offers a powerful toolkit for lead optimization and the exploration of chemical space. This guide provides a comprehensive, technically-grounded exposition on the synthesis of this compound, a building block of significant interest in contemporary drug discovery programs. Our focus extends beyond a mere recitation of procedural steps; we aim to deliver a field-proven perspective on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Retrosynthetic Strategy and Mechanistic Considerations
The most logical and industrially scalable approach to the synthesis of this compound involves a retrosynthetic disconnection at the carbon-boron bond. This strategy identifies a suitable 3-bromo-2-fluoro-4-halopyridine as the key precursor for a subsequent borylation reaction.
The palladium-catalyzed Miyaura borylation reaction is the method of choice for this transformation, offering mild conditions and excellent functional group tolerance.[1][2] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a diboron reagent and subsequent reductive elimination to yield the desired boronic ester and regenerate the active catalyst.
The choice of a 4-iodo substituent on the pyridine ring is strategic. The carbon-iodine bond is weaker than the carbon-bromine bond, allowing for selective oxidative addition at the 4-position while leaving the 3-bromo substituent intact for further synthetic manipulations.
Synthesis of the Precursor: 3-Bromo-2-fluoro-4-iodopyridine
A robust synthesis of the key precursor, 3-bromo-2-fluoro-4-iodopyridine, can be achieved from commercially available 3-bromo-2-fluoropyridine. The introduction of the iodo group at the 4-position is typically accomplished through a directed ortho-metalation (DoM) strategy followed by quenching with an iodine source.
Experimental Protocol: Synthesis of 3-Bromo-2-fluoro-4-iodopyridine
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-2-fluoropyridine | C₅H₃BrFN | 175.99 | 10.0 g | 56.8 mmol |
| Diisopropylamine | C₆H₁₅N | 101.19 | 9.6 mL | 68.2 mmol |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 27.3 mL | 68.2 mmol |
| Iodine | I₂ | 253.81 | 17.3 g | 68.2 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| Saturated aq. Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (100 mL) and diisopropylamine (9.6 mL, 68.2 mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 27.3 mL, 68.2 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve 3-bromo-2-fluoropyridine (10.0 g, 56.8 mmol) in anhydrous THF (50 mL).
-
Add the 3-bromo-2-fluoropyridine solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Dissolve iodine (17.3 g, 68.2 mmol) in anhydrous THF (50 mL) and add this solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-2-fluoro-4-iodopyridine as a solid.
Miyaura Borylation: Synthesis of this compound
The cornerstone of this synthesis is the palladium-catalyzed Miyaura borylation of 3-bromo-2-fluoro-4-iodopyridine with bis(pinacolato)diboron (B₂pin₂). The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.
References
A Technical Guide to 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester: A Strategic Building Block in Modern Synthesis
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester (CAS No. 1150561-78-6), a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will explore its molecular structure, physicochemical properties, and synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for scientists and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and the strategic advantages conferred by its unique substitution pattern.
The Strategic Value of Fluorinated Pyridine Boronic Esters
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes it a privileged structure in drug design. The strategic functionalization of this core is paramount for modulating a compound's biological activity and pharmacokinetic profile.
1.1 The Role of Fluorine in Drug Design The incorporation of fluorine into drug candidates is a well-established strategy to enhance molecular properties.[2] Due to its high electronegativity and small atomic radius, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][3] The strong carbon-fluorine bond is often resistant to metabolic cleavage, which can increase a drug's half-life.[1]
1.2 The Advantage of Boronic Acid Pinacol Esters Boronic acids are pivotal reagents in organic synthesis, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] However, free boronic acids can be prone to dehydration, forming cyclic boroxine trimers, and protodeboronation, which reduces their reactivity and shelf life. The conversion to a pinacol ester provides significant advantages:
-
Enhanced Stability: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring protects the boron atom, making the compound less sensitive to air and moisture.
-
Improved Handling: Pinacol esters are typically crystalline solids that are easier to handle, weigh, and purify via standard techniques like column chromatography.
-
Consistent Reactivity: Their stability ensures more reproducible outcomes in cross-coupling reactions.
The subject of this guide, this compound, combines these three powerful elements—a pyridine core, a fluorine substituent, and a stable boronic ester—into a single, versatile reagent. The presence of a bromine atom provides an additional, orthogonal reactive site for sequential cross-coupling reactions, further expanding its synthetic utility.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure and properties is fundamental to its effective use.
2.1. Structural and Chemical Identifiers The molecule consists of a pyridine ring substituted at the 2-, 3-, and 4-positions with fluoro, bromo, and boronic acid pinacol ester groups, respectively.
Data Presentation: Key Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1150561-78-6 | [5][6] |
| Molecular Formula | C₁₁H₁₄BBrFNO₂ | [6] |
| Molecular Weight | 316.95 g/mol | - |
| Appearance | White to off-white solid | - |
| Purity | Typically ≥95% | [7] |
| ¹H NMR | δ ~8.3 (d, 1H, pyridine-H), ~7.5 (d, 1H, pyridine-H), ~1.3 (s, 12H, pinacol-CH₃) | Expected |
| ¹⁹F NMR | δ ~ -70 to -90 ppm | Expected |
| ¹¹B NMR | δ ~ 20-30 ppm (broad singlet) | Expected |
| InChI Key | YDQDVJWDZJICSJ-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
Pyridinylboronic esters are commonly synthesized via several established methods, including halogen-metal exchange and palladium-catalyzed borylation. For a highly substituted pyridine like this, a Pd-catalyzed cross-coupling of a di-halogenated precursor with a diboron reagent is a robust and functional-group-tolerant approach.
3.1. General Synthetic Protocol: Miyaura Borylation This protocol outlines a general procedure for synthesizing the title compound from a suitable precursor, such as 3-bromo-4-chloro-2-fluoropyridine.
Experimental Protocol:
-
Inert Atmosphere: To an oven-dried flask, add the aryl halide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (3.0 eq.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene) via cannula.
-
Reaction: Heat the mixture under a nitrogen or argon atmosphere at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
3.2. Mechanistic Pathway: Palladium-Catalyzed Borylation The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) manifold.[8] The key steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the diboron reagent, and reductive elimination to yield the boronic ester product and regenerate the Pd(0) catalyst.
Reactivity and Key Applications in Synthesis
The primary application of this compound is as a versatile partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic ester and an organic halide or triflate, catalyzed by a palladium complex.[4]
4.1. Orthogonal Reactivity: A Dual Handle for Synthesis A key feature of this molecule is its possession of two distinct reactive handles:
-
C4-Boronic Ester: Readily participates in Suzuki-Miyaura coupling under standard conditions.
-
C3-Bromo Substituent: Can serve as the electrophilic partner in a subsequent cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, Sonogashira coupling).
This orthogonality allows for the stepwise and controlled construction of complex, highly decorated pyridine cores, a significant advantage in the synthesis of novel pharmaceutical compounds.[9]
4.2. Experimental Protocol: Suzuki-Miyaura Cross-Coupling The following is a representative protocol for coupling the title compound with an aryl bromide.
Experimental Protocol:
-
Reagent Setup: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃, 3.0 eq.).
-
Solvent System: Add a suitable organic solvent such as DME, toluene, or dioxane. The use of some water is often beneficial for the transmetalation step.[10]
-
Reaction Execution: Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes), then heat to 80-100 °C under an inert atmosphere until the starting material is consumed.
-
Extraction and Isolation: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the resulting biaryl product via flash chromatography or recrystallization.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety procedures must be followed.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[11]
-
Hazards: May cause skin, eye, and respiratory irritation.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of the boronic ester.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its molecular structure offers a unique combination of features: the bio-relevant pyridine core, the modulating effects of a fluorine atom, the stability of a pinacol boronic ester, and the orthogonal reactivity of a bromine substituent. These attributes make it an invaluable tool for researchers and drug development professionals aiming to construct complex molecular architectures with precision and efficiency, accelerating the discovery of new therapeutic agents and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. This compound | 1150561-78-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. echemi.com [echemi.com]
- 12. 3-Fluoro-4-pyridineboronic acid pinacol ester | C11H15BFNO2 | CID 24208790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester: A Technical Guide
Introduction: The Significance of a Multifunctional Building Block
3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester, with CAS Number 1150561-78-6, is a versatile synthetic intermediate.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: the pyridine ring as a core scaffold, the boronic acid pinacol ester for Suzuki-Miyaura cross-coupling reactions, the bromine atom for further functionalization via other cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira), and the fluorine atom for modulating electronic properties and metabolic stability. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity, purity, and stability before its use in complex synthetic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Core Structure
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of its atomic connectivity and environment.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum will primarily show signals for the two aromatic protons on the pyridine ring and the twelve equivalent protons of the two methyl groups on the pinacol ester.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Pyridine H-5 | 7.5 - 8.0 | Doublet of doublets (dd) | ~5 Hz (³J H-H), ~2 Hz (⁴J H-F) |
| Pyridine H-6 | 8.2 - 8.6 | Doublet (d) | ~5 Hz (³J H-H) |
| Pinacol -CH₃ | 1.3 - 1.5 | Singlet (s) | N/A |
Causality Behind Experimental Choices:
-
Solvent: Chloroform-d (CDCl₃) is a common choice for acquiring ¹H NMR spectra of boronic acid pinacol esters due to its good solubilizing power and relatively clean spectral window.
-
Interpretation: The downfield chemical shifts of the pyridine protons are due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The coupling pattern between H-5 and H-6 is a classic example of ortho-coupling in a pyridine system. Furthermore, the fluorine atom at position 2 will introduce a smaller four-bond coupling to H-5. The singlet for the pinacol methyl groups at around 1.3-1.5 ppm is a characteristic feature of the pinacol boronate moiety.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will reveal all carbon environments within the molecule. The carbon attached to the boron atom is often broadened or not observed due to quadrupolar relaxation.
| Assignment | Expected Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) |
| Pyridine C-2 | 158 - 165 | Large (¹J C-F, ~240-260 Hz) |
| Pyridine C-3 | 110 - 120 | Smaller (²J C-F, ~20-30 Hz) |
| Pyridine C-4 | Not Observed or Broad | N/A |
| Pyridine C-5 | 135 - 145 | Smaller (³J C-F, ~5-10 Hz) |
| Pyridine C-6 | 150 - 155 | Smaller (⁴J C-F, ~1-3 Hz) |
| Pinacol Quaternary C | 84 - 86 | N/A |
| Pinacol -CH₃ | 24 - 26 | N/A |
Causality Behind Experimental Choices:
-
Broadband Decoupling: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to singlets for each unique carbon.
-
Interpretation: The chemical shift of C-2 will be significantly downfield and will appear as a large doublet due to the one-bond coupling with the highly electronegative fluorine atom. The other pyridine carbons will also exhibit smaller couplings to the fluorine. The carbon directly attached to the boron (C-4) may be difficult to observe due to the quadrupolar nature of the boron nucleus, which can lead to significant line broadening.[3] The signals for the pinacol ester carbons are characteristic and typically appear at ~84-86 ppm for the quaternary carbons and ~24-26 ppm for the methyl carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher frequency ¹³C NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover 0-200 ppm.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
¹⁹F NMR Spectroscopy: A Direct Window to Fluorine
Expected ¹⁹F NMR Spectrum:
The ¹⁹F NMR spectrum provides direct information about the fluorine environment.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Pyridine F-2 | -70 to -90 | Doublet of doublets (dd) | ~20-30 Hz (³J F-H5), ~1-3 Hz (⁴J F-H6) |
Causality Behind Experimental Choices:
-
Reference Standard: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃ (δ 0 ppm).
-
Interpretation: The chemical shift of the fluorine atom is sensitive to its electronic environment. In a 2-fluoropyridine system, the signal is expected in the region of -70 to -90 ppm. The multiplicity will be a doublet of doublets due to coupling with the adjacent H-5 and the more distant H-6 proton. The magnitude of the coupling constants provides further structural confirmation.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample can be used.
-
Instrumentation: An NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Set the spectral width to encompass the expected chemical shift range.
-
Use a standard pulse sequence.
-
Reference the spectrum using an external or internal standard (e.g., CFCl₃).
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of the target molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₁H₁₅BBrFNO₂. The expected exact mass can be calculated. Due to the presence of bromine, the molecular ion will appear as a characteristic isotopic pattern with two peaks of nearly equal intensity (⁷⁹Br and ⁸¹Br) separated by 2 m/z units.
-
Key Fragmentation Patterns: Common fragmentation pathways for boronic acid pinacol esters include the loss of the pinacol group or parts of it.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are soft ionization techniques suitable for this type of molecule, often yielding a prominent protonated molecule [M+H]⁺ or other adducts.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition by providing a highly accurate mass measurement, which can distinguish the target molecule from other species with the same nominal mass.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Data Acquisition: Infuse the sample directly or via an LC system into the mass spectrometer. Acquire data in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Compare the measured exact mass to the calculated theoretical mass.
Visualization of Molecular Structure and Spectroscopic Relationships
To better illustrate the structural features and their spectroscopic correlations, the following diagrams are provided.
References
An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Utility and Hazards of a Key Synthetic Building Block
3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester (CAS No. 1150561-78-6) is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug development. Its trifunctional nature—a pyridine core, a bromine atom, a fluorine atom, and a boronic ester—offers multiple reaction handles, making it a versatile reagent for constructing complex molecular architectures. Primarily, it serves as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of novel biaryl and heteroaryl compounds.[1][2]
Section 1: Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.
Anticipated GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7][8] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][7][8] |
Visualizing Core Hazards:
Caption: Key anticipated hazards associated with the reagent.
Section 2: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Given the irritant nature of the compound and its sensitivity, a stringent set of handling and storage protocols must be followed. The primary goals are to prevent personnel exposure and maintain the chemical integrity of the reagent.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust.[11]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or situations with a high risk of splashing, impervious clothing may be necessary.[5][6]
-
Respiratory Protection: If engineering controls are insufficient or during large-scale operations, a full-face respirator with an appropriate particulate filter is recommended.[6]
Storage and Incompatibility
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Many suppliers recommend storage at 2-8°C to minimize degradation.[12] Storing under an inert atmosphere (e.g., argon) is also advisable to prevent hydrolysis and protodeboronation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Keep away from moisture and water, as this can hydrolyze the pinacol ester.
Workflow for Safe Handling:
Caption: Step-by-step workflow for safely handling the reagent.
Section 3: Experimental Protocols and Mechanistic Insights
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling. Its successful use hinges on understanding and mitigating the key side reaction: protodeboronation.
The Challenge of Protodeboronation
Protodeboronation is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. This side reaction is particularly pronounced with electron-deficient heteroaryl boronic acids, such as fluorinated pyridyl derivatives.[3][4] The presence of a base (essential for the Suzuki catalytic cycle) and a proton source (e.g., water) facilitates this undesired pathway, leading to reduced yields of the desired product.
Causality: The pinacol ester form is more stable and less prone to protodeboronation than the corresponding free boronic acid.[3] This is why the pinacol ester is the preferred reagent form. However, even the ester can degrade under harsh conditions.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and must be optimized for specific substrates. The key is to use conditions that favor the productive cross-coupling over the competing protodeboronation.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a mild, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).[3]
-
Causality: Using a slight excess of the boronic ester compensates for any potential degradation. Milder bases are less likely to aggressively promote protodeboronation compared to strong hydroxides.
-
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) at least three times.
-
Causality: This removes oxygen, which can deactivate the palladium catalyst, and moisture, which promotes protodeboronation.
-
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.[13]
-
Causality: A highly active catalyst system can accelerate the cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[3]
-
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., dioxane, THF, toluene) via syringe.[3]
-
Causality: Anhydrous solvents are critical to minimize the primary proton source for protodeboronation.
-
-
Reaction: Heat the mixture to the lowest effective temperature (e.g., start at 80°C) and monitor progress by TLC or LC-MS.
-
Causality: Lower temperatures generally disfavor the protodeboronation side reaction.[3]
-
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and inorganic byproducts. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Reaction and Side Reaction:
Caption: Competing reaction pathways for the reagent in a Suzuki coupling.
Section 4: Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First-Aid Measures (Based on Analogous Compounds):
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If symptoms persist, seek medical attention.[9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.[7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[7][9] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[14]
-
Hazards from Combustion: May emit toxic and corrosive fumes of carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen fluoride, and boron oxides upon combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Avoid dust formation. Do not breathe dust. Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7] Wash the spill area thoroughly with soap and water.
Section 5: Disposal Considerations
Dispose of waste chemical and contaminated packaging in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. canbipharm.com [canbipharm.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. lookchem.com [lookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
A Comprehensive Technical Guide to 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Esters
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the pyridine moiety is a common feature in numerous pharmaceuticals, influencing solubility, polarity, and protein-ligand interactions. 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester, a trifunctional reagent, has emerged as a valuable building block for the synthesis of complex molecular architectures. Its unique arrangement of a bromo, fluoro, and boronic ester group on a pyridine ring offers medicinal chemists a versatile platform for selective and sequential cross-coupling reactions, enabling the efficient construction of novel compounds with potential therapeutic applications.[1] This guide provides an in-depth overview of the commercial availability, key applications, and practical considerations for the use of this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Bromo-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| CAS Number | 1150561-78-6[2] |
| Molecular Formula | C11H14BBrFNO2[3] |
| Molecular Weight | 301.95 g/mol |
| Appearance | Typically an off-white to white solid |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF |
| Storage | Store in a cool, dry, well-ventilated area, typically at 2-8°C, away from incompatible materials such as strong oxidizing agents.[4] |
Commercial Availability: Sourcing and Procurement
This compound is readily available from a variety of commercial suppliers specializing in chemical reagents for research and development. When sourcing this compound, it is crucial to consider factors such as purity, available quantities, and lead times to ensure a consistent and reliable supply for your research needs.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | SY3371476385 | ≥95% | Grams to multi-gram scale[2] |
| Santa Cruz Biotechnology | sc-485292 | Inquire | Grams[5] |
| Synthonix | - | Inquire | Inquire[3] |
| BOC Sciences | - | Inquire | Inquire[] |
| ChemicalBook | - | Inquire | Grams to Kilograms |
Procurement Workflow:
Caption: A typical workflow for the procurement of this compound.
Core Applications in Synthetic Chemistry: The Power of Sequential Cross-Coupling
The primary utility of this compound lies in its capacity to undergo sequential palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] The differential reactivity of the C-Br bond and the C-B(pin) bond allows for a stepwise introduction of different molecular fragments, providing a powerful tool for the synthesis of highly substituted pyridine derivatives.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura reaction is a Nobel Prize-winning C-C bond-forming reaction that has become indispensable in pharmaceutical and materials science.[7] It involves the coupling of an organoboron compound (like our boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[7] The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and store while still being sufficiently reactive for the coupling reaction.[3]
Strategic Advantage of this compound:
The strategic placement of the bromo and boronic ester functionalities allows for a two-step diversification of the pyridine core. Typically, the C-Br bond is more reactive in Suzuki-Miyaura couplings than the C-B(pin) bond is cleaved. This allows for an initial coupling at the 3-position, followed by a subsequent coupling at the 4-position. The fluorine atom at the 2-position can further modulate the electronic properties of the pyridine ring and influence the reactivity of the adjacent functional groups.
Caption: A generalized workflow for sequential Suzuki-Miyaura coupling using this compound.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using a pyridyl boronic acid pinacol ester. This should be adapted and optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using an aqueous base system)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Safety and Handling: A Self-Validating System
As a responsible scientist, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this compound (CAS 1150561-78-6) should be consulted from the supplier, the following information is based on data for structurally similar compounds and general laboratory safety principles.
Hazard Identification (Based on related compounds):
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry place away from heat, sparks, and open flames.
-
Avoid strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its commercial availability and the potential for sequential, site-selective Suzuki-Miyaura couplings make it an attractive tool for medicinal chemists and drug development professionals. By understanding its chemical properties, sourcing it from reliable suppliers, and adhering to safe handling practices, researchers can effectively leverage this reagent to accelerate the discovery and development of novel therapeutic agents.
References
The Strategic Utility of 3-Bromo-2-fluoropyridine-4-boronic Acid Pinacol Ester: A Technical Guide to its Reactivity Profile
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for versatile and highly functionalized heterocyclic building blocks is insatiable. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a vast array of bioactive molecules. This technical guide provides an in-depth exploration of the reactivity profile of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester, a trifunctional reagent poised for strategic and selective molecular elaboration. This document will dissect the inherent electronic and steric factors governing its reactivity, offering field-proven insights into its application in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, mechanistic considerations, and a critical analysis of chemoselectivity are presented to empower researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.
Introduction: A Molecule of Strategic Importance
This compound is a sophisticated building block that offers medicinal chemists a powerful tool for the synthesis of complex polysubstituted pyridines. Its unique arrangement of three distinct functional handles—a boronic ester, a bromine atom, and a fluorine atom—on a pyridine core allows for a programmed and regioselective introduction of diverse molecular fragments.
The boronic acid pinacol ester at the C4 position is a stable and versatile precursor for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide range of aryl, heteroaryl, and vinyl partners.[1] The bromine atom at the C3 position serves as a classical handle for a variety of palladium-catalyzed transformations, including but not limited to, further C-C bond formation (e.g., Sonogashira coupling) and C-N bond formation (e.g., Buchwald-Hartwig amination).[2][3] The fluorine atom at the C2 position, ortho to the nitrogen, significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity and potentially directing metallation reactions. This fluorine substituent can also serve to modulate the physicochemical properties, such as pKa and metabolic stability, of the final compounds, a feature of significant interest in drug design.[4]
This guide will delve into the nuanced reactivity of this molecule, providing a framework for its strategic application in complex molecule synthesis.
Core Reactivity Profile: A Trifunctional Scaffold
The reactivity of this compound is governed by the interplay of its three key functional groups. Understanding the relative reactivity of each site is paramount for designing selective synthetic strategies.
The Boronic Ester Handle (C4): The Gateway to Biaryl Structures
The pinacol boronic ester at the C4 position is the most common starting point for functionalization via the Suzuki-Miyaura cross-coupling reaction .[5] This palladium-catalyzed reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[6] The general mechanism involves the oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with the boronic ester (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5]
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as protodeboronation.[7] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and stabilize the active catalyst.
The Bromo Substituent (C3): A Versatile Cross-Coupling Partner
The bromine atom at the C3 position provides a second, orthogonal handle for palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than a C-F bond in oxidative addition to palladium, allowing for selective functionalization at this position while leaving the fluorine atom intact.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C3 position.[3] The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]
The choice of a suitable base is critical to deprotonate the amine without promoting side reactions. Sterically hindered phosphine ligands are often necessary to promote the reductive elimination of the desired arylamine.[9]
The Sonogashira coupling provides a route to introduce alkynyl moieties at the C3 position, forming a C(sp²)-C(sp) bond.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10]
The reaction tolerates a wide range of functional groups, and recent developments have led to copper-free protocols.[11][12]
The Fluoro Substituent (C2): An Electronic and Steric Influencer
The fluorine atom at the C2 position plays a more subtle but equally important role. Its strong electron-withdrawing nature increases the electrophilicity of the pyridine ring, which can enhance the rate of oxidative addition in palladium-catalyzed reactions at the C3 position. Furthermore, the C2-fluoro group can act as a directing group in ortho-lithiation reactions, potentially allowing for functionalization at the C3 position via a different mechanistic pathway. However, care must be taken as strong nucleophiles can potentially displace the fluoride via nucleophilic aromatic substitution (SNAr).
Chemoselectivity: A Strategic Roadmap for Synthesis
The presence of multiple reactive sites on this compound necessitates a careful consideration of chemoselectivity. The predictable reactivity hierarchy allows for a stepwise functionalization of the molecule.
General Reactivity Order:
-
Suzuki-Miyaura Coupling at C4: The boronic ester is generally the most reactive site under typical Suzuki conditions. This allows for the initial introduction of an aryl or vinyl group at the 4-position.
-
Cross-Coupling at C3 (C-Br bond): Following the Suzuki coupling at C4, the C-Br bond at the C3 position can be selectively functionalized using reactions like Buchwald-Hartwig amination or Sonogashira coupling.
-
Functionalization involving the C-F bond: The C-F bond is the least reactive towards palladium-catalyzed cross-coupling. Its functionalization would typically require harsher conditions or a different synthetic strategy, such as SNAr.
Experimental Protocols: Field-Proven Methodologies
The following protocols are provided as a robust starting point for the application of this compound in common cross-coupling reactions. Optimization of these conditions may be necessary for specific substrates.
General Suzuki-Miyaura Coupling Protocol
Objective: To couple this compound with an aryl halide.
Materials:
| Reagent | Amount (equivalents) |
| This compound | 1.2 |
| Aryl halide (Ar-X) | 1.0 |
| Pd(PPh₃)₄ | 0.05 |
| K₂CO₃ | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
Objective: To couple the C-Br bond of a 4-substituted-3-bromo-2-fluoropyridine with an amine.
Materials:
| Reagent | Amount (equivalents) |
| 4-Aryl-3-bromo-2-fluoropyridine | 1.0 |
| Amine (R₂NH) | 1.2 |
| Pd₂(dba)₃ | 0.02 |
| Xantphos | 0.04 |
| NaOtBu | 1.4 |
| Anhydrous Toluene | - |
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas.
-
Add the 4-aryl-3-bromo-2-fluoropyridine and the amine.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Sonogashira Coupling Protocol
Objective: To couple the C-Br bond of a 4-substituted-3-bromo-2-fluoropyridine with a terminal alkyne.
Materials:
| Reagent | Amount (equivalents) |
| 4-Aryl-3-bromo-2-fluoropyridine | 1.0 |
| Terminal Alkyne (R-C≡CH) | 1.5 |
| Pd(PPh₃)₂Cl₂ | 0.03 |
| CuI | 0.06 |
| Triethylamine (Et₃N) | - |
| Anhydrous THF | - |
Procedure:
-
To a Schlenk flask, add the 4-aryl-3-bromo-2-fluoropyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Stability and Handling
This compound is a stable solid that should be stored in a cool, dry place.[13] As with all boronic acid derivatives, it is susceptible to hydrolysis and should be handled under an inert atmosphere when possible, especially in the presence of moisture. For long-term storage, refrigeration is recommended. Standard personal protective equipment should be worn when handling this compound.[4]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridine derivatives. Its well-defined reactivity profile allows for a predictable and strategic approach to molecular construction. By understanding the principles of chemoselectivity and employing optimized cross-coupling protocols, researchers can efficiently access a wide range of novel chemical entities with potential applications in drug discovery and materials science. This guide provides a solid foundation for the effective utilization of this powerful synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
Methodological & Application
Application Note & Protocol: Strategic Suzuki-Miyaura Coupling of Aryl Halides with 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
Abstract & Introduction: The Strategic Value of Fluorinated Pyridines
The Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures.[1] Its application in synthesizing biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, is particularly significant.[2][3] This guide focuses on a highly functionalized and strategic building block: 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester .
The incorporation of a 2-fluoropyridine moiety into drug candidates is a widely used strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa, thereby enhancing pharmacokinetic profiles.[2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on effectively utilizing this reagent as a nucleophilic partner in Suzuki-Miyaura couplings with various aryl and heteroaryl halides. We will delve into the mechanistic rationale behind protocol choices, offer detailed, field-tested methodologies, and provide troubleshooting insights to ensure robust and reproducible outcomes.
The Reaction Principle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5][6] Understanding this cycle is critical for rational optimization and troubleshooting.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the electrophilic partner (Ar¹-X), forming a Pd(II) intermediate. This step is often rate-limiting.
-
Transmetalation : The organoboron reagent (Ar²-B(OR)₂), activated by a base, transfers its organic group (Ar²) to the Pd(II) center, displacing the halide. The base facilitates the formation of a more nucleophilic boronate 'ate' complex.[2]
-
Reductive Elimination : The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are expelled as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.
Key Considerations for this compound
The unique structure of this reagent presents specific challenges and opportunities that must be addressed for successful coupling.
-
The "2-Pyridyl Problem" Analogue : The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7][8] The fluorine atom at the 2-position somewhat mitigates this by reducing the basicity of the nitrogen, but the challenge remains. The use of bulky, electron-rich phosphine ligands is crucial to favor productive catalysis over catalyst sequestration.
-
Steric and Electronic Factors : The bromine at the 3-position and the boronic ester at the 4-position are adjacent. While the primary reaction site is the C-B bond, the steric bulk of the ortho-bromo group can influence the approach to the palladium center during transmetalation. Electronically, both the ring nitrogen and the fluorine atom are electron-withdrawing, which can decrease the nucleophilicity of the boronic ester, potentially slowing the transmetalation step.[9][10]
-
Stability of the Boronic Ester : Pinacol esters are generally more stable and less prone to protodeboronation (cleavage of the C-B bond by a proton source) than their corresponding boronic acids.[11][12] This is a significant advantage, especially in reactions requiring elevated temperatures or extended times.
-
Choice of Coupling Partner : While this guide focuses on using the boronic ester functionality, it is theoretically possible to use the C-Br bond as the electrophilic site. However, this would require a different set of optimized conditions, likely involving a different catalyst system that favors oxidative addition at the C-Br bond of this electron-deficient ring. The C-B bond is generally more reactive under standard Suzuki-Miyaura conditions.
Recommended Protocol: General Starting Conditions
This protocol provides a robust starting point for coupling this compound with a generic aryl or heteroaryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.
Table of Reagents and Conditions
| Component | Recommended Reagent/Parameter | Stoichiometry (equiv.) | Catalyst Loading (mol%) | Rationale & Key Insights |
| Boronic Ester | This compound | 1.2 - 1.5 | - | A slight excess ensures complete consumption of the potentially more valuable aryl halide. |
| Aryl Halide | Ar-X (X = I, Br, OTf, Cl) | 1.0 | - | Reactivity order: I > Br ≈ OTf >> Cl. Chlorides may require more active catalysts.[1] |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ | - | 1 - 5 | Pd(dppf)Cl₂ is an excellent, air-stable precatalyst. The bulky dppf ligand is effective for heteroaromatic couplings.[13] |
| Ligand | SPhos or RuPhos (if using Pd₂(dba)₃) | - | 2 - 10 | Buchwald ligands are highly effective at promoting challenging couplings by accelerating both oxidative addition and reductive elimination.[8][10] |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | - | K₃PO₄ is a stronger base that can be effective for less reactive partners. Aqueous solutions are typically used.[4][14] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) or Toluene / H₂O | - | - | The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species.[3][13] |
| Temperature | 80 - 110 °C | - | - | Higher temperatures are often needed to drive the reaction to completion, especially with bromides or chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | - | - | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Experimental Workflow Diagram
Detailed Step-by-Step Protocol (Conventional Heating)
-
Reagent Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v). Degas by sparging with argon for 15-20 minutes. Add the solvent to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Reaction Execution : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.
-
Washing and Drying : Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Protocol Variation: Microwave-Assisted Synthesis
For rapid library synthesis or optimization, microwave heating offers a significant advantage by drastically reducing reaction times.[2][4]
-
Setup : In a 10 mL microwave vial, combine the reagents and base as described in step 4.3.1.
-
Solvent & Catalyst : Add the degassed solvent and catalyst as described in steps 4.3.3 and 4.3.4.
-
Reaction : Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-45 minutes.
-
Workup & Purification : After cooling to room temperature, perform the workup and purification as outlined in steps 4.3.7-4.3.10.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Base is not strong enough or poorly soluble.4. Temperature is too low. | 1. Use a fresh bottle of catalyst or a robust precatalyst like Pd(dppf)Cl₂.2. Ensure thorough degassing of solvents and flask.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | Presence of excess water or acidic impurities leading to cleavage of the C-B bond. | 1. Use anhydrous solvents and a freshly opened base.2. Minimize reaction time.3. Consider using a fluoride-based base like CsF or KF, which can form a more stable trifluoroborate salt in situ.[15][16] |
| Homocoupling of Boronic Ester | Oxygen contamination leading to oxidative homocoupling. | Improve degassing technique. Ensure a constant positive pressure of inert gas. |
| Difficult Purification | Co-elution of product with residual ligand or byproducts. | 1. Optimize reaction to go to full conversion.2. Filter the diluted reaction mixture through a pad of Celite® before concentration to remove some catalyst residues.3. Employ alternative purification methods like preparative HPLC. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Bromo-2-fluoropyridine-4-boronic acid Pinacol Ester in Modern Medicinal Chemistry
Introduction: The Value Proposition of the Fluoropyridine Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] Fluorine's unique electronic properties, including its high electronegativity and the strength of the C-F bond, can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[3] These modulations often translate to enhanced metabolic stability, improved membrane permeability, and fine-tuned pKa values, which can lead to greater target selectivity and potency.[3]
Among fluorinated heterocycles, the 2-fluoropyridine motif is of particular interest. The fluorine atom at the 2-position significantly alters the electronic landscape of the pyridine ring, making it a valuable component in the synthesis of a new generation of therapeutic agents, particularly in oncology and neurodegenerative diseases. This guide focuses on a key building block for accessing this privileged scaffold: 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester . This reagent is a versatile and highly valuable intermediate for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 1150561-78-6 |
| Molecular Formula | C₁₁H₁₄BBrFNO₂ |
| Molecular Weight | 301.95 g/mol |
| Appearance | Off-white to white solid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Safety and Handling Precautions: As with all pyridine derivatives and boronic esters, appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, should be worn.[4] Handling should be performed in a well-ventilated fume hood.[4] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5]
Mechanistic Considerations and Causality
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex. The electron-deficient nature of the aryl halide coupling partner generally facilitates this rate-limiting step.[6]
-
Transmetalation: The organic group from the activated boronic ester (R²) is transferred to the palladium center. This step requires activation of the boronic ester by a base to form a more nucleophilic 'ate' complex.[3] The choice of base is critical and can influence reaction rates and side reactions.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Challenges and Solutions with 2-Fluoropyridine Boronic Esters
Coupling reactions with 2-substituted pyridine boronic acids and their esters can be challenging.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by water or other protic sources, leading to the formation of the corresponding deborylated pyridine and reducing the yield of the desired product.[7]
-
Solution: The use of the pinacol ester derivative of the boronic acid significantly enhances its stability and resistance to protodeboronation compared to the free boronic acid.[3] Employing anhydrous solvents and appropriate bases (e.g., potassium phosphate instead of hydroxides) further mitigates this issue.[7]
-
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help to shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[7]
-
Application in Kinase Inhibitor Synthesis
The 3-bromo-2-fluoropyridine scaffold is a valuable pharmacophore in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases.[4][8] For instance, related pyridine-based structures are utilized in the synthesis of inhibitors for Glycogen Synthase Kinase 3 (GSK-3), a key target in neurodegenerative diseases like Alzheimer's.[9][10]
The synthetic utility of this compound allows for the strategic introduction of the 2-fluoropyridine moiety into a lead molecule. The remaining bromine atom at the 3-position serves as a handle for further functionalization, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity.
Figure 2. General synthetic workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for specific substrates and scales.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol outlines a standard procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-4-aryl-2-fluoropyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid reaction optimization and library synthesis, microwave-assisted conditions can be employed.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Add the degassed solvent (e.g., acetonitrile/water 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a specified time (typically 10-30 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient base or base insolubility- Low reaction temperature | - Use a fresh batch of palladium catalyst or a pre-catalyst.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KF). For K₃PO₄, adding a small amount of water may improve solubility.[7]- Increase the reaction temperature in 10 °C increments. |
| Significant Protodeboronation | - Presence of excess water- Prolonged reaction time at high temperature | - Use rigorously dried, anhydrous solvents.- Optimize for shorter reaction times, potentially using microwave heating. |
| Formation of Homocoupled Products | - Presence of oxygen | - Ensure the reaction is set up under a strictly inert atmosphere.- Thoroughly degas all solvents (e.g., by freeze-pump-thaw cycles or sparging with argon).[7] |
Conclusion
This compound is a highly effective and versatile building block in medicinal chemistry. Its ability to participate in robust Suzuki-Miyaura cross-coupling reactions provides a reliable entry point to the valuable 2-fluoro-4-substituted pyridine scaffold. By understanding the underlying reaction mechanisms and potential challenges, researchers can leverage this reagent to efficiently synthesize complex molecules, particularly in the pursuit of novel kinase inhibitors and other therapeutics. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals to accelerate their research programs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Strategic Use of 3-Bromo-2-fluoropyridine-4-boronic Acid Pinacol Ester in Suzuki-Miyaura Cross-Coupling
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex heteroaromatic structures is of paramount importance. Substituted pyridines are prevalent motifs in a vast array of pharmaceuticals and functional materials.[1][2] 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester has emerged as a highly valuable and versatile building block for the construction of such molecules. Its unique trifunctional nature—a nucleophilic boronic ester, an electrophilic bromine atom, and an activating/modulating fluorine atom—offers synthetic chemists a powerful tool for intricate molecular design.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind its reactivity, present a detailed and robust experimental protocol, and discuss critical parameters for successful implementation.
Scientific Rationale and Mechanistic Considerations
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its functional group tolerance and mild reaction conditions.[3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6]
The Role of the Substituents
The specific substitution pattern of this compound imparts distinct reactivity that must be understood for successful application:
-
The Boronic Acid Pinacol Ester: This group serves as the nucleophilic partner in the Suzuki-Miyaura coupling. Pinacol esters are favored for their stability compared to the corresponding boronic acids, which can be prone to protodeboronation, especially in the presence of water and at elevated temperatures.[3][4] This stability ensures a longer shelf-life and more reproducible reaction outcomes.
-
The 2-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring. This can lead to a more facile transmetalation step in the catalytic cycle. Furthermore, the fluorine atom can modulate the physicochemical properties of the final product, which is often desirable in drug discovery programs.[4]
-
The 3-Bromo Substituent: The bromine atom provides a handle for subsequent orthogonal cross-coupling reactions. After the initial Suzuki-Miyaura coupling at the 4-position, the bromine at the 3-position can be utilized in a second, distinct cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig, or Sonogashira coupling), allowing for the rapid construction of complex, multi-substituted pyridine derivatives.[7]
The Catalytic Cycle: A Visual Representation
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 301.95 | 0.5 | 1.0 |
| Aryl Bromide (Ar-Br) | - | 0.6 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.08 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - |
| Water (degassed) | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the aryl bromide (0.6 mmol, 1.2 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (0.01 mmol, 0.02 equiv.) and SPhos (0.04 mmol, 0.08 equiv.). Add these to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The solvent mixture should be thoroughly degassed prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety and Handling Precautions
-
Organoboron compounds should be handled in a well-ventilated area.[8][9][10]
-
Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Always work under an inert atmosphere to ensure the stability and activity of the catalyst.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor choice of base/ligand. | Ensure a strictly inert atmosphere. Increase reaction temperature. Screen other palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., XPhos, RuPhos). Try a different base such as K₃PO₄ or K₂CO₃.[12] |
| Protodeboronation | Presence of excess water, prolonged high temperature. | Use anhydrous solvents and minimize the amount of water. Consider using a boronic ester if starting with the acid. Optimize for shorter reaction times.[4] |
| Homocoupling of Boronic Ester | Presence of oxygen. | Ensure thorough degassing of solvents and proper inert atmosphere techniques. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex, substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the roles of the substituents and careful control of reaction conditions are key to achieving high yields and purity. The protocol provided herein serves as a robust starting point for the successful application of this valuable building block in diverse research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester in Agrochemical Research
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. Within the vast chemical space explored by researchers, fluorinated heterocyclic compounds have emerged as a particularly fruitful area of investigation. The introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.
3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester stands as a key building block in this endeavor. Its trifunctional nature—a reactive boronic ester for carbon-carbon bond formation, a bromine atom for further functionalization, and a strategically placed fluorine atom on the pyridine ring—makes it an exceptionally versatile reagent for the synthesis of complex agrochemical candidates. This guide provides an in-depth exploration of its application, focusing on its role in the synthesis of pyridinyl-thiazole derivatives, a class of compounds with demonstrated potential in fungicide and insecticide development.
Core Application: Synthesis of Pyridinyl-Thiazole Based Fungicides
Pyridinyl-thiazole derivatives represent a significant class of compounds in agrochemical research, exhibiting a broad spectrum of biological activities. The strategic combination of the pyridine and thiazole ring systems has led to the discovery of potent fungicides and insecticides. This compound is an ideal starting material for the synthesis of these valuable scaffolds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1] In this context, the boronic ester functionality of our title compound allows for the efficient coupling with a variety of heterocyclic partners, most notably halogenated thiazoles. The resulting 4-(thiazolyl)-pyridines can then be further elaborated to generate diverse libraries of candidate agrochemicals.
Logical Workflow for Agrochemical Discovery
The following diagram illustrates a typical workflow for the utilization of this compound in a fungicide discovery program.
Caption: Workflow for agrochemical discovery using the target boronic ester.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Representative Pyridinyl-Thiazole Fungicide Candidate
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and 2-bromo-4-(trifluoromethyl)thiazole. This reaction forms a core scaffold that is prevalent in a number of fungicidally active compounds.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate in combination with a phosphine ligand like SPhos is chosen. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the challenging coupling of electron-deficient heteroaryl chlorides and bromides.[2]
-
Base: A moderately strong inorganic base such as potassium carbonate is used. The base is crucial for the activation of the boronic ester to a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction scheme.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1150561-78-6 | 315.96 | 1.0 | 1.0 |
| 2-Bromo-4-(trifluoromethyl)thiazole | 165349-93-9 | 246.03 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (316 mg, 1.0 mmol), 2-bromo-4-(trifluoromethyl)thiazole (295 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) to the reaction mixture.
-
Reaction: Place the Schlenk flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(3-Bromo-2-fluoropyridin-4-yl)-4-(trifluoromethyl)thiazole.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its application in the construction of pyridinyl-thiazole scaffolds via the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient route to a class of compounds with significant fungicidal and insecticidal potential. The protocol provided herein offers a reliable starting point for the synthesis of these and other related structures. Future research in this area will undoubtedly continue to leverage the unique properties of this and similar fluorinated pyridine derivatives to develop next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
The Strategic Utility of 3-Bromo-2-fluoropyridine-4-boronic Acid Pinacol Ester in Modern Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount for the development of novel chemical entities with tailored properties. 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester has emerged as a valuable and versatile building block for this purpose. Its unique trifunctional nature—a reactive boronic ester at the 4-position, a bromine atom at the 3-position, and a fluorine atom at the 2-position—offers chemists a powerful tool for sequential and site-selective modifications. This guide provides an in-depth exploration of the applications of this reagent, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions.
The pinacol ester of the boronic acid provides enhanced stability compared to the free boronic acid, allowing for easier handling, storage, and purification.[1] This attribute is particularly beneficial in complex, multi-step syntheses. The pyridine core is a common motif in a vast number of biologically active compounds, and the strategic placement of halogen atoms allows for subsequent functionalization, enabling the rapid generation of compound libraries for drug discovery programs.[2]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value |
| CAS Number | 1150561-78-6 |
| Molecular Formula | C₁₁H₁₄BBrFNO₂ |
| Molecular Weight | 301.95 g/mol |
| Appearance | Typically an off-white to white solid |
| Stability | The pinacol ester enhances stability over the corresponding boronic acid. It is advisable to store the compound in a cool, dry place under an inert atmosphere to prevent hydrolysis of the boronic ester. |
| Solubility | Generally soluble in common organic solvents such as dioxane, THF, DMF, and toluene. |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Primary Application: Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic ester and an organic halide or triflate.[1] In the case of this specific building block, the reaction is expected to occur at the boronic ester position, leaving the bromo and fluoro substituents intact for potential subsequent transformations.
Reaction Causality: Why this Building Block is Effective
The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their esters.[3] The use of a pyridine boronic acid ester allows for the direct introduction of the pyridine moiety, a key pharmacophore in many drug molecules. The pinacol ester form is generally more robust than the free boronic acid, which can be prone to protodeboronation, especially in the context of electron-deficient pyridine rings.[1][4]
The presence of the electron-withdrawing fluorine atom at the 2-position can influence the reactivity of the pyridine ring, potentially impacting the efficiency of the Suzuki-Miyaura coupling. However, successful couplings with other fluorinated pyridine boronic acids are well-documented.[5] The bromine atom at the 3-position is a valuable handle for post-coupling modifications, allowing for the construction of more complex molecular architectures.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
While specific, optimized conditions for every possible coupling partner will vary, the following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the chosen base (2.0-3.0 eq.), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically in the range of 0.1 to 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight. For microwave-assisted synthesis, typical conditions are 100-150 °C for 10-30 minutes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting and Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable. |
| Degradation of boronic ester | Ensure the boronic ester is of high quality and has been stored properly. Hydrolysis can be an issue. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. The choice of base is often critical. | |
| Protodeboronation | Presence of protic sources | Use anhydrous solvents and ensure the base is not excessively hydrous. |
| Instability of the pyridine boronic ester | While pinacol esters are more stable, this can still occur. Minimize reaction time and temperature if possible. | |
| Formation of Homocoupled Byproducts | Inefficient transmetalation | Adjust the stoichiometry of the reagents. Ensure thorough degassing of solvents to minimize oxidative homocoupling. |
Future Perspectives: Sequential Cross-Coupling
The true synthetic power of this compound lies in its potential for sequential cross-coupling reactions. Following the initial Suzuki-Miyaura coupling at the boronic ester position, the bromine atom at the 3-position can serve as a handle for a second cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Buchwald-Hartwig amination). This allows for the controlled and regioselective construction of highly substituted pyridine derivatives, which are of significant interest in medicinal chemistry. The reactivity of the 2-fluoro position towards nucleophilic aromatic substitution (SNAr) further expands the synthetic possibilities.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its primary application in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for subsequent modifications at the bromo and fluoro positions, provides a powerful platform for the rapid and efficient generation of novel molecular entities. The protocols and considerations outlined in this guide are intended to provide researchers with a solid foundation for the successful application of this reagent in their synthetic endeavors.
References
Troubleshooting & Optimization
Common side reactions with 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
Welcome to the technical support center for 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its use in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Q1: My Suzuki-Miyaura reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?
Low yields are a common issue and can often be attributed to several competing side reactions or suboptimal reaction conditions. The primary culprits are protodeboronation, hydrolysis of the pinacol ester, and inefficient catalytic turnover.
Primary Cause: Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which leads to the formation of 3-bromo-2-fluoropyridine.[1][2] Heteroaryl boronic acids, especially electron-deficient ones like pyridyl boronic esters, are particularly susceptible to this side reaction.[3]
Troubleshooting Steps:
-
Minimize Water Content: While some Suzuki-Miyaura reactions benefit from aqueous co-solvents to dissolve inorganic bases, excess water can accelerate protodeboronation.[4]
-
Action: Use anhydrous solvents and ensure your reagents, particularly the base, are as dry as possible. If a co-solvent is necessary for solubility, consider using a minimal amount of water or a non-aqueous polar solvent like DMF or dioxane.[4]
-
-
Optimize the Base: The choice and amount of base are critical. Strong bases can promote protodeboronation.
-
Action: Weaker bases such as K₃PO₄ or K₂CO₃ are often preferred over strong hydroxides like NaOH or KOH.[2] Use the minimum amount of base required for efficient transmetalation (typically 2-3 equivalents).
-
-
Use a More Stable Boron Species: If protodeboronation remains a significant issue, consider converting the pinacol ester to a more robust derivative.
-
Action: Potassium trifluoroborate salts or MIDA boronates are generally more stable and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2]
-
Secondary Cause: Inefficient Catalysis or Catalyst Decomposition
The choice of palladium source and ligand is crucial for achieving high yields, especially with challenging substrates.
Troubleshooting Steps:
-
Select an Appropriate Catalyst System: For electron-deficient heteroaryl couplings, a highly active catalyst is often required.
-
Action: Catalyst systems like Pd(dppf)Cl₂ or those generated in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a suitable phosphine ligand (e.g., SPhos, XPhos) are often effective.[5]
-
-
Ensure an Oxygen-Free Environment: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can lead to catalyst deactivation and promote side reactions like homocoupling.[6]
-
Action: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5]
-
Q2: I am observing a significant amount of a homocoupled bi-pyridine impurity. How can I prevent this?
The formation of a symmetrical biaryl from the boronic acid starting material is a common side reaction known as homocoupling.[6][7] This reduces the yield of the desired cross-coupled product and complicates purification.[6]
Causes of Homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic ester to form the homocoupled product.[6]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic ester to produce the homocoupled dimer and Pd(0).[8]
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: This is the most critical step to prevent oxygen-mediated homocoupling.
-
Action: Ensure all solvents and the reaction vessel are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8]
-
-
Choice of Palladium Source: Using a pre-formed Pd(0) catalyst can minimize homocoupling at the start of the reaction.
-
Action: Consider using a Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) precursor, adding a reducing agent like potassium formate can help in the rapid generation of the active Pd(0) species and suppress homocoupling.[8]
-
-
Control Stoichiometry: An excess of the boronic ester can sometimes favor homocoupling.
-
Action: Use the aryl halide as the limiting reagent, with a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents).
-
Q3: My reaction mixture shows multiple spots on TLC, including what appears to be the hydrolyzed boronic acid. Is this a problem?
The presence of the corresponding boronic acid from the hydrolysis of the pinacol ester is common, as this reaction is reversible, especially in the presence of water.[9]
Impact of Hydrolysis:
-
Potential for Protodeboronation: The free boronic acid is generally less stable than the pinacol ester and more prone to protodeboronation.[10]
-
Active Species in Transmetalation: It is widely accepted that the boronic acid, not the ester, is the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Therefore, some degree of hydrolysis is necessary for the reaction to proceed.[4]
Troubleshooting and Optimization:
-
Controlled Hydrolysis: In some cases, the slow, in-situ hydrolysis of the pinacol ester is beneficial.
-
Pre-hydrolysis: For some systems, pre-hydrolyzing the pinacol ester to the boronic acid before the addition of the catalyst can be advantageous.
-
Action: The pinacol ester can be stirred with a base in an aqueous solvent system for a short period before adding the aryl halide and palladium catalyst.[8]
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Like most boronic acid pinacol esters, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light.[11] It is generally considered bench-stable for short periods, but for long-term storage, refrigeration is recommended.[12] Handle in a well-ventilated area or a fume hood.[11]
Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with this reagent?
A2: A good starting point for optimization would be:
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: A 4:1 mixture of an organic solvent (e.g., dioxane, toluene, or MeCN) and water.[13]
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Argon or Nitrogen)
These conditions should be optimized for each specific substrate combination.
Q3: Can I use this reagent in other cross-coupling reactions?
A3: While primarily used in Suzuki-Miyaura couplings, boronic acid pinacol esters can also be used in other reactions such as Chan-Evans-Lam aminations for the formation of C-N bonds.[] However, reaction conditions will need to be specifically developed for these transformations.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Key Side Reactions Overview
Caption: Overview of common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 3-Bromo-2-fluoropyridine-4-boronic acid Pinacol Ester Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester. The unique electronic properties of this reagent, while valuable for synthesis, introduce specific challenges in downstream processing. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to solve complex purification challenges.
Introduction: The Challenge of Purifying Electron-Deficient Heterocyclic Products
This compound is a powerful building block in medicinal and materials chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] Its electron-deficient pyridine ring, substituted with both a fluorine and a bromine, makes it an excellent coupling partner.[3] However, these same features, combined with the inherent properties of boronic esters, can lead to a unique profile of impurities and purification difficulties. Common issues include the removal of unreacted starting material, suppression of side reactions like protodeboronation and homocoupling, and the elimination of pinacol-related byproducts.[4][5][6] This guide offers a systematic approach to diagnosing and resolving these common purification hurdles.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the work-up and purification of your reaction products.
Q1: My purified product is contaminated with unreacted this compound. How can I remove it?
Expert Analysis: The persistence of the starting boronic ester is a common issue, often due to incomplete reaction conversion. Its relatively non-polar nature, similar to many cross-coupled products, can make chromatographic separation challenging. Furthermore, boronic esters can exhibit poor behavior on standard silica gel, sometimes leading to streaking or partial hydrolysis on the column.[7][8]
Recommended Purification Strategy: A multi-step extractive work-up followed by specialized chromatography is often the most effective approach.
-
Initial Aqueous Work-up: Perform a standard work-up by diluting the reaction mixture with an organic solvent (e.g., Ethyl Acetate, EtOAc) and washing with water and brine. This will remove the bulk of inorganic salts.
-
Selective Hydrolysis & Extraction: The key is to selectively hydrolyze the unreacted pinacol ester to the more polar boronic acid, which can then be removed with a basic wash.
-
Protocol: After the initial work-up, concentrate the organic layer. Redissolve the crude material in a solvent like diethyl ether or EtOAc. Stir this solution vigorously with an aqueous solution of a weak base, such as 1M sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution for 1-2 hours. The pinacol ester will slowly hydrolyze to the boronic acid, which is then extracted into the basic aqueous layer as its boronate salt.
-
Causality: The pinacol ester is more stable to hydrolysis than the free boronic acid, but under basic conditions, the equilibrium can be shifted to favor the formation of the water-soluble boronate anion ([ArB(OH)₃]⁻).[6] Your desired product, being less Lewis acidic, will remain in the organic phase.
-
-
Specialized Chromatography: If co-elution remains an issue, modifying the stationary phase can be highly effective.
Q2: I'm observing a significant amount of a symmetrical 4,4'-dibromo-2,2'-difluoro-bipyridine byproduct. What is this and how do I get rid of it?
Expert Analysis: This impurity is the result of a Glaser-type or palladium-mediated homocoupling of your starting boronic ester.[3][4][10] This side reaction is particularly favored by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[4][10][11]
Recommended Purification Strategy: Prevention is the best cure, but if homocoupling has occurred, purification relies on exploiting the subtle differences in polarity and basicity.
-
Prevention: The most critical step is the rigorous exclusion of oxygen. Ensure all solvents are thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere (N₂ or Ar) from start to finish.[4][10]
-
Purification Workflow:
-
Standard Chromatography: The homocoupled dimer is typically less polar than the desired cross-coupled product, especially if your coupling partner is a more polar arene or heterocycle. Careful flash column chromatography with a shallow solvent gradient (e.g., Hexanes/EtOAc) can often resolve these two compounds.
-
Recrystallization: If chromatography fails, recrystallization is an excellent alternative. The symmetrical nature of the homocoupled byproduct often allows it to crystallize more readily than the desired, less symmetrical product. Screen various solvent systems (e.g., ethanol/water, dichloromethane/hexanes, toluene) to find conditions where the impurity crashes out, leaving your desired product in the mother liquor, or vice-versa.
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how can I prevent it from complicating my purification?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid or ester is cleaved and replaced by a C-H bond.[12] In your case, this would convert the starting material into 3-bromo-2-fluoropyridine. This side reaction is often promoted by the presence of water, particularly under basic conditions or at elevated temperatures.[6][13][14]
Key Prevention Strategies:
-
Use Anhydrous Conditions: Ensure your solvents and base are thoroughly dried.[4][5]
-
Choose the Right Base: While a base is necessary for the Suzuki coupling, overly strong aqueous bases can accelerate protodeboronation. Consider using milder, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Stable Reagent Form: You are already using a pinacol ester, which is significantly more stable towards protodeboronation than the corresponding boronic acid.[5][8] This is a major advantage.
-
Minimize Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[5]
Q2: How can I efficiently remove pinacol and other boron-containing byproducts during work-up?
Pinacol, the diol protecting group, and boric acid are common, often water-soluble, byproducts. However, they can sometimes persist in the organic layer, complicating purification.
Optimized Work-up Protocol:
-
Quench and Dilute: After the reaction is complete, cool to room temperature and dilute with a suitable organic solvent like EtOAc or Toluene.
-
Aqueous Wash: Wash the organic layer multiple times with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). This will remove the majority of the pinacol and inorganic salts.
-
Diethanolamine Wash (Advanced): For stubborn cases, a wash with a solution of diethanolamine can be effective. Diethanolamine reacts with boronic acids and esters to form a highly polar, water-soluble adduct that is easily extracted into the aqueous phase.[15]
-
Biphasic Transesterification (Advanced): Another powerful technique involves stirring the crude organic layer with a biphasic mixture of ether and an aqueous solution containing a large excess of another boronic acid, such as phenylboronic acid.[16] This transesterification process effectively "scavenges" the pinacol, leaving your desired product untouched in the organic phase.
Q3: My product streaks badly during silica gel chromatography. What causes this and what can I do?
Streaking on silica gel is often caused by the basic pyridine nitrogen in your product interacting strongly with the acidic silanol groups (Si-OH) on the silica surface. This is a very common issue with nitrogen-containing heterocycles.
Solutions:
-
Neutralize the Silica: Add a small amount of a volatile base, like triethylamine (Et₃N, ~0.5-1% v/v), to your eluent. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly and with better peak shape.
-
Use a Different Stationary Phase: If streaking persists, switch to a more inert stationary phase like alumina (basic or neutral grade) or use reverse-phase (C18) chromatography if your product is sufficiently non-polar.
-
Boric Acid-Treated Silica: As mentioned previously, pre-treating the silica with boric acid can also mitigate these interactions by reducing the Lewis basicity of the silica surface.[7]
Visualized Workflows and Logic
Key Experimental Protocols
Protocol 1: General Aqueous Work-up with Basic Wash
-
Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc, ~10-20 volumes relative to the limiting reagent).
-
Initial Washes: Transfer the mixture to a separatory funnel. Wash sequentially with water (2x) and saturated aqueous sodium chloride (brine, 1x).
-
Basic Wash for Hydrolysis: Wash the separated organic layer with 1M aqueous sodium carbonate (Na₂CO₃) solution. Stir vigorously for at least 1 hour. This step facilitates the hydrolysis and extraction of unreacted boronic ester.[15]
-
Separation & Drying: Separate the layers and dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Column Chromatography on Boric Acid-Treated Silica Gel
This protocol is adapted from methodologies developed for the purification of boronic esters.[7][9]
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexanes). In a separate flask, dissolve boric acid (H₃BO₃, ~1-2% by weight of the silica gel) in a minimal amount of a polar solvent like methanol or acetone.
-
Impregnation: Add the boric acid solution to the silica gel slurry and mix thoroughly.
-
Solvent Removal: Remove the solvent from the slurry under reduced pressure on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a chromatography column with the boric acid-impregnated silica gel using your desired eluent system.
-
Purification: Load your crude product onto the column and perform flash chromatography as usual. The boric acid treatment should result in sharper peaks and better separation of boron-containing species.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation [organic-chemistry.org]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yields in 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester Couplings
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity with this specific substrate. The unique electronic properties of this molecule—namely the electron-withdrawing effects of the pyridine nitrogen and the fluorine atom—present distinct challenges that require careful optimization of reaction conditions.
This resource is structured as a series of troubleshooting questions and detailed answers, drawing from established chemical principles and field-proven insights to help you diagnose and resolve common issues.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Question 1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding to completion or is giving very low yields. What are the primary factors I should investigate?
Low yields in couplings involving this substrate often stem from a combination of factors related to its electronic nature and the stability of the reagents. Here’s a systematic approach to troubleshooting:
1. Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. The electron-deficient nature of the 3-bromo-2-fluoropyridine ring makes the oxidative addition of the C-Br bond to the palladium center more challenging than with electron-rich aryl bromides.[1][2]
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Highly active catalyst systems are often required. Consider using palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) in combination with bulky, electron-rich phosphine ligands.[1] Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices for these challenging couplings as they promote the crucial oxidative addition step.[1]
-
Trustworthiness: Ensure your palladium source is active. If it's an older bottle, consider using a fresh source or a pre-catalyst that readily forms the active Pd(0) species.[4] Rigorous degassing of your reaction mixture is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[1]
2. Base Selection and Strength: The base plays a crucial role in activating the boronic ester for the transmetalation step.[5][6]
-
Expertise & Experience: For electron-deficient systems, a stronger base is often necessary to form the more nucleophilic boronate species.[7] While common bases like K₂CO₃ can work, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ frequently give superior results.[7][8]
-
Trustworthiness: The solubility of the base is also a key parameter. For inorganic bases like K₃PO₄, which have limited solubility in common organic solvents like dioxane or THF, the addition of a small amount of water can be beneficial.[8][9] However, be aware that excess water can promote unwanted side reactions.
3. Solvent and Temperature: The reaction environment significantly influences the outcome.
-
Expertise & Experience: Aprotic polar solvents like 1,4-dioxane, THF, and DMF are commonly employed.[8] Often, a mixture with water is used to aid in the dissolution of the base.[10] The optimal reaction temperature is a balance; it needs to be high enough to overcome the activation energy for oxidative addition but not so high as to cause significant decomposition of the starting materials or catalyst.[7] Temperatures in the range of 80-110 °C are typical starting points.[1]
-
Trustworthiness: If solubility of your coupling partners is an issue, consider alternative solvent systems. Always ensure your solvents are thoroughly degassed before use.[4]
Question 2: I am observing a significant amount of a byproduct that appears to be the debrominated starting material (2-fluoropyridine-4-boronic acid pinacol ester). What causes this and how can I minimize it?
This side reaction is known as hydrodehalogenation (or more specifically, hydrodebromination) and is a common pitfall in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides.[11]
Causality: Hydrodehalogenation occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes a reductive pathway instead of the desired transmetalation. This can happen if a hydride source is present in the reaction mixture. Potential hydride sources include water, alcohols (if used as solvents), or even certain phosphine ligands or bases under specific conditions.[11][12][13]
Troubleshooting Strategies:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of transmetalation versus hydrodehalogenation. Bulky, electron-donating ligands can accelerate the desired reductive elimination of the coupled product.[11]
-
Control of Hydride Sources:
-
If using an alcohol-containing solvent, switch to an aprotic solvent like dioxane or toluene.[11]
-
While some water can be beneficial for base solubility, excessive amounts can be a source of hydrogen.[12] Careful optimization of the water content is necessary.
-
Ensure your reagents and solvents are of high purity and free from contaminants that could act as hydride donors.
-
-
Catalyst System: Highly active N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective in minimizing dehalogenation in some systems.[14][15]
Question 3: My boronic acid pinacol ester seems to be decomposing during the reaction, leading to the formation of 3-bromo-2-fluoropyridine. What is this side reaction, and how can I prevent it?
This is a classic case of protodeboronation, a common decomposition pathway for boronic acids and their esters, especially with heteroaromatic systems.[7][16]
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is often catalyzed by acid or base and is accelerated by the presence of water.[16][17] Pyridine boronic acids are particularly susceptible to this decomposition pathway due to the influence of the nitrogen atom.[16][18] Although pinacol esters are generally more stable than the corresponding boronic acids, they can still undergo hydrolysis to the boronic acid, which then rapidly protodeboronates.[17][19][20]
Troubleshooting Strategies:
-
Minimize Water: While a small amount of water can be necessary to solubilize the base, using strictly anhydrous conditions can significantly reduce protodeboronation.[7] This creates a trade-off that requires careful optimization.
-
Choice of Base: Strong bases can accelerate protodeboronation.[7] Milder bases like KF might be a better choice if this is the primary side reaction.[5]
-
Lower Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[7] Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
"Slow Release" Strategies: Using more stable boronic acid derivatives, such as MIDA boronates or organotrifluoroborates, can suppress protodeboronation by maintaining a low concentration of the active boronic acid in the reaction mixture.[7][16]
-
Additives: In some challenging couplings with 2-heterocyclic boronates, the addition of copper(I) salts has been shown to facilitate the transmetalation step, potentially outcompeting protodeboronation.[21]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
The challenge arises from its electronic properties. The pyridine nitrogen and the fluorine atom are both strongly electron-withdrawing. This makes the pyridine ring electron-deficient, which in turn makes the C-Br bond less reactive towards oxidative addition by the Pd(0) catalyst.[1][2] Furthermore, pyridine-containing boronic acids and their esters are known to be less stable and more prone to side reactions like protodeboronation compared to their phenyl counterparts.[22][23]
Q2: Which palladium catalyst and ligand combination is a good starting point for optimization?
For this substrate, a robust and highly active catalyst system is recommended. A good starting point would be:
-
Palladium Source: Pd(OAc)₂ (1-2 mol%) or a pre-formed catalyst like XPhos Pd G2 (1-2 mol%).[1][3]
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[1] The ligand-to-palladium ratio should be optimized, but a 2:1 ratio is a common starting point for monodentate ligands.
Q3: What is the optimal base and solvent system to begin with?
A reliable starting point for optimization is:
-
Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents). Ensure the base is finely powdered to maximize its surface area and reactivity.[4][7][8]
-
Solvent: 1,4-Dioxane with a small amount of water (e.g., a 10:1 to 4:1 ratio of dioxane to water).[1][10] The solvent should be thoroughly degassed before use.
Q4: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. It is crucial to run a co-spot of your starting materials alongside the reaction mixture on the TLC plate to accurately assess the consumption of the limiting reagent and the formation of the product. For LC-MS, you can track the disappearance of the starting material masses and the appearance of the product mass.
Data Presentation & Experimental Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or XPhos Pd G2 (1-2 mol%) | High activity needed for electron-deficient aryl bromides.[1][3] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands facilitate oxidative addition.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases promote formation of the active boronate species.[7][8] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or THF/H₂O | Aprotic polar solvents are standard; water aids base solubility.[8][10] |
| Temperature | 80-110 °C | Balances need for thermal energy with risk of decomposition.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[1] |
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific coupling partner.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if your coupling partner, 1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Protodeboronation of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester and prevention
Welcome to the technical support center for 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on mitigating the common challenge of protodeboronation. Here, we provide in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the success of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with my this compound?
A1: Protodeboronation is a prevalent and undesired side reaction in which the carbon-boron (C-B) bond of your boronic acid pinacol ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of your specific reagent, this process consumes your starting material to generate the byproduct 3-bromo-2-fluoropyridine, thereby reducing the yield of your intended cross-coupled product.
This particular substrate is susceptible due to the electron-deficient nature of the pyridine ring, which is further amplified by the presence of the electronegative fluorine and bromine substituents. These electronic factors can weaken the C-B bond, making it more liable to cleavage, especially under the basic and aqueous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[2][3]
Q2: How can I detect if protodeboronation is occurring in my reaction?
A2: The most direct method for detecting protodeboronation is to monitor your reaction mixture over time using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry). You should look for the appearance and growth of a peak corresponding to the mass of the protodeboronated byproduct, 3-bromo-2-fluoropyridine (m/z ≈ 175/177 for bromine isotopes). A corresponding decrease in the concentration of your boronic ester starting material without a proportional increase in the desired product is a strong indicator that this side reaction is significant.
Q3: Is it possible to completely prevent protodeboronation?
A3: While complete prevention can be challenging, you can significantly suppress protodeboronation to a negligible level. The key is to optimize reaction conditions so that the rate of the desired cross-coupling reaction far exceeds the rate of protodeboronation.[1][2] This is achieved by carefully selecting the base, solvent, temperature, and catalyst system. In many cases, using the pinacol ester form of the boronic acid, as you are, already provides a degree of stability compared to the free boronic acid.[2][4]
Troubleshooting Guide: Minimizing Unwanted Protodeboronation
If you are observing significant formation of the 3-bromo-2-fluoropyridine byproduct, consult the following troubleshooting guide. The causes are often interconnected, and a multi-pronged approach to optimization is typically the most effective.
Issue: High Levels of Protodeboronated Byproduct Detected
The primary factors that promote this undesired pathway are the choice of base, the presence of a proton source (like water), reaction temperature, and the catalyst system itself.
The base is essential for activating the boronic ester for transmetalation but is also a primary catalyst for protodeboronation.[5][6]
-
Problem: Strong bases (e.g., NaOH, KOH, LiOH) and highly nucleophilic bases can aggressively promote the hydrolysis of the pinacol ester and subsequent protodeboronation.[2]
-
Solution: Employ Milder, Non-Nucleophilic Bases. Switch to weaker inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice. Other effective options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). These bases are sufficiently strong to facilitate the catalytic cycle but are less prone to inducing the undesired side reaction.[2][3]
Water is often a necessary component in Suzuki-Miyaura couplings, but it is also the ultimate proton source for protodeboronation.[3]
-
Problem: High concentrations of water in the reaction mixture provide an abundant source of protons, accelerating the rate of protodeboronation.
-
Solution: Implement Anhydrous or Low-Water Conditions.
-
Anhydrous Solvents: Use high-purity, anhydrous solvents such as dioxane, THF, or toluene.[3][7] Ensure all glassware is oven- or flame-dried before use.
-
Controlled Water Content: While seemingly counterintuitive, a small, optimized amount of water can sometimes be beneficial for the Suzuki coupling itself.[8] However, if protodeboronation is dominant, minimizing water is the priority. Consider using a soluble, anhydrous base system like potassium trimethylsilanolate (TMSOK) to maintain a homogeneous, water-free environment.[7][9][10]
-
-
Problem: Higher temperatures increase the kinetic rate of all reactions, including protodeboronation.[2][3] Often, the activation energy for protodeboronation is lower than that of the desired coupling, meaning it becomes disproportionately faster at elevated temperatures.
-
Solution: Reduce the Reaction Temperature. If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 50-80 °C). The goal is to find the lowest temperature at which the cross-coupling proceeds at a reasonable rate.[2]
-
Problem: The ligand bound to the palladium center significantly influences the outcome. Recent studies have shown that very bulky phosphine ligands can, in some cases, promote palladium-catalyzed protodeboronation.[5][8][11][12] This is thought to occur via a reactive post-transmetalation intermediate that can be easily protonated.[11]
-
Solution: Screen Different Ligands. If you are using a particularly bulky ligand (e.g., P(t-Bu)₃), consider switching to a less sterically demanding one or a different class of ligand altogether. Buchwald-type biarylphosphine ligands or smaller phosphines may offer a better balance between catalytic activity and suppression of the side reaction. A highly active catalyst that promotes rapid reductive elimination can help the desired pathway outcompete protodeboronation.[2]
Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical choice point in the reaction pathway where the boronic ester can either proceed through the productive Suzuki-Miyaura cycle or be diverted down the unproductive protodeboronation pathway.
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeboronation.
Recommended Protocol for Minimizing Protodeboronation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide partner. Note: This procedure should be optimized for your specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction mixture should be a suspension.
-
Reaction: Place the sealed vessel in a pre-heated oil bath at 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the 3-bromo-2-fluoropyridine byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Condition Optimization
The following table provides representative outcomes from screening different reaction conditions. The goal is to maximize the ratio of the desired product to the undesired byproduct.
| Entry | Base (equiv) | Solvent | Temp (°C) | Product Yield (%) | Byproduct Yield (%) |
| 1 | KOH (3.0) | Dioxane/H₂O (4:1) | 100 | 35 | 58 |
| 2 | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 65 | 25 |
| 3 | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 78 | 12 |
| 4 | K₃PO₄ (3.0) | Anhydrous Dioxane | 80 | 85 | <5 |
| 5 | Cs₂CO₃ (3.0) | Anhydrous Toluene | 80 | 82 | <5 |
Yields are hypothetical and for illustrative purposes only, based on typical optimization trends.
Troubleshooting Workflow
Use this decision tree to guide your optimization strategy when encountering high levels of protodeboronation.
Caption: A step-by-step workflow for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Accelerating Suzuki-Miyaura Couplings of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for improving reaction times and overall success when using 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of this substrate—namely the electron-withdrawing effects of the fluorine atom and the pyridine nitrogen, and the potential for catalyst inhibition—necessitate a carefully optimized approach.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial queries and provide concise, actionable answers.
Q1: My Suzuki-Miyaura reaction with this compound is very slow. What is the most likely reason?
Slow reaction times with this substrate are often attributed to a sluggish transmetalation step .[] The electron-deficient nature of the 2-fluoropyridine ring reduces the nucleophilicity of the boronic ester, making the transfer of the aryl group from boron to the palladium center the rate-determining step in many cases.[2]
Q2: I am observing significant amounts of 3-bromo-2-fluoropyridine byproduct. What is happening and how can I prevent it?
You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is particularly prevalent with electron-deficient heteroaromatic boronic acids, especially under strongly basic conditions or in the presence of excess water.[2] Using milder bases (e.g., K₃PO₄, Cs₂CO₃) and minimizing water content can help mitigate this issue. The pinacol ester form of the boronic acid is inherently more stable and less prone to protodeboronation than the corresponding boronic acid.[3]
Q3: Can I use standard Suzuki-Miyaura conditions [e.g., Pd(PPh₃)₄, Na₂CO₃] for this coupling?
While it might yield some product, it is often not optimal for this substrate. The "standard" conditions may not be sufficient to overcome the high activation energy of the transmetalation step for this electron-deficient system. More active catalyst systems, typically employing bulky, electron-rich phosphine ligands, are generally required for efficient and rapid coupling.
Q4: How does the fluorine substituent at the 2-position affect the reaction?
The fluorine atom is strongly electron-withdrawing, which deactivates the pyridine ring. This has two main competing effects: it can facilitate the initial oxidative addition of the palladium catalyst to an aryl halide coupling partner, but it significantly slows down the crucial transmetalation step by reducing the nucleophilicity of the pyridine ring attached to the boron.[4]
Q5: Is microwave heating a good option to accelerate these reactions?
Yes, microwave irradiation is an excellent strategy to significantly reduce reaction times.[5] The rapid and uniform heating provided by a microwave reactor can overcome kinetic barriers and often leads to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[5]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving slow or failed reactions.
Troubleshooting Slow Reaction Rates
Slow reactions are the most common challenge with this substrate. The following table outlines potential causes and recommended solutions, ordered from simplest to most complex adjustments.
| Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Reaction stalls at <50% conversion after several hours. | 1. Insufficient Catalyst Activity: The catalyst may not be active enough to facilitate the challenging transmetalation step at the given temperature. 2. Low Temperature: The reaction may have a high activation energy barrier that is not being overcome. | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. For thermally stable substrates, refluxing conditions may be necessary. 2. Switch to a More Active Catalyst System: Employ a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands accelerate both oxidative addition and reductive elimination, and can significantly enhance the rate of transmetalation.[6][7] 3. Utilize Microwave Irradiation: A short exposure (5-30 minutes) to high temperatures (100-150 °C) in a microwave reactor can dramatically accelerate the reaction.[5] |
| Initial reaction rate is fast, then plateaus. | 1. Catalyst Decomposition: The active Pd(0) species may be degrading over time. 2. Incomplete Solubility: One of the reagents may have poor solubility in the chosen solvent system, leading to a concentration-limited rate. | 1. Ensure Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degas solvents thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction. 2. Screen Solvents: Test different solvent systems to ensure all components remain dissolved at the reaction temperature. Common choices include dioxane/water, toluene/water, or THF/water mixtures. For anhydrous conditions, polar aprotic solvents like DMF or DMAc can be effective. |
| Reaction is slow and produces significant protodeboronation byproduct. | 1. Base is too Strong/Concentrated: Strong bases can accelerate the undesired protodeboronation pathway relative to the desired cross-coupling. 2. Excess Water: Water is a proton source for protodeboronation. | 1. Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF. Cesium bases are often particularly effective.[5] 2. Optimize Water Content: While a small amount of water can be beneficial for dissolving the base and facilitating the catalytic cycle, excess water should be avoided. Try reducing the proportion of water in your solvent system or using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK). |
Troubleshooting Workflow for Slow Reactions
The following diagram outlines a logical decision-making process for addressing slow reaction times.
Caption: A decision tree for systematically troubleshooting slow reactions.
Part 3: Optimized Experimental Protocols
The following protocols provide robust starting points for achieving faster reaction times.
Protocol 1: High-Activity Catalyst System with Conventional Heating
This protocol is designed to enhance the rate of transmetalation using a modern catalyst system.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
XPhos Pd G3 (or similar Buchwald precatalyst) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Microwave-Assisted Rapid Coupling
This protocol leverages microwave heating to achieve completion in minutes.[5]
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pd(dppf)Cl₂ (or similar stable Pd(II) precatalyst) (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a microwave reaction vial, add the aryl halide, this compound, Cs₂CO₃, and Pd(dppf)Cl₂.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 mixture) to achieve a concentration of 0.1-0.5 M.
-
Sealing: Securely cap the vial.
-
Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature of 120-150 °C for 10-30 minutes.
-
Work-up: After the reaction, allow the vial to cool to a safe temperature before opening. Work up the reaction mixture as described in Protocol 1.
Part 4: Mechanistic Considerations
A deeper understanding of the reaction mechanism can guide effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle. For electron-deficient substrates like this compound, the transmetalation step (III) is often the bottleneck.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Competing Reaction Pathway: Protodeboronation
The desired cross-coupling pathway competes with the undesired protodeboronation pathway. Optimizing conditions to favor the kinetics of the catalytic cycle over protodeboronation is key to achieving high yields.
Caption: Visualization of the competition between cross-coupling and protodeboronation.
References
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
Handling and deactivation of palladium catalysts in 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester reactions
Introduction
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Suzuki-Miyaura cross-coupling of 3-Bromo-2-fluoropyridine with aryl/heteroaryl boronic acid pinacol esters . While this reaction is a powerful tool for C-C bond formation, its success with heteroaromatic substrates is highly sensitive to catalyst handling, reaction conditions, and the stability of the coupling partners.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose problems and rationally design solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and failure modes observed during the coupling of 3-Bromo-2-fluoropyridine with boronic acid pinacol esters.
Q1: My Suzuki coupling reaction is giving low to no yield. What are the most likely causes?
A1: For this specific coupling, low yields are typically traced back to three primary issues:
-
Catalyst Deactivation (Poisoning): The basic nitrogen atom in the 2-fluoropyridine ring can strongly coordinate to the palladium catalyst's active sites, effectively acting as a poison and halting the catalytic cycle.[1]
-
Protodeboronation of the Boronic Ester: This is a critical side reaction where the C-B bond of your pinacol ester is cleaved and replaced by a C-H bond, consuming your nucleophile.[1][2][3] Heteroaryl boron reagents are particularly susceptible to this degradation pathway.[1][4]
-
Inefficient Catalyst Activity: The chosen palladium source, ligand, or base may not be optimal for this challenging, electron-deficient heterocyclic system. The active Pd(0) species may not be forming efficiently or the catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) may be too slow, allowing side reactions to dominate.
Q2: I am observing a significant amount of de-boronated starting material. How can I prevent this protodeboronation?
A2: Protodeboronation is a major challenge with pyridyl boron reagents.[1][2][3] While using a pinacol ester instead of a free boronic acid is an excellent first step for enhancing stability[2][5], further measures are often necessary.
-
Optimize the Base: Strong bases in the presence of water can accelerate protodeboronation.[2] Consider using milder, non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[1]
-
Control Water Content: Water is the proton source for this side reaction. While a small amount of water can sometimes facilitate the dissolution of inorganic bases and promote the formation of the active boronate species, excess water is detrimental.[2][6] Using anhydrous, rigorously degassed solvents is a key strategy.[2]
-
Lower the Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[6] If your catalyst system is sufficiently active, running the reaction at the lowest effective temperature (e.g., 60–80 °C) can favor the desired coupling.[2]
Q3: My reaction mixture turns black shortly after heating. What does this indicate?
A3: The formation of a black precipitate is typically indicative of the formation of "palladium black," which is finely divided, aggregated palladium metal (Pd(0)).[7][8] This is a classic sign of catalyst decomposition. It occurs when the supporting ligands fail to stabilize the Pd(0) species in the catalytic cycle, leading to aggregation. The most common cause is the presence of oxygen in the reaction mixture, which can oxidize both the catalyst and phosphine ligands.[7] Therefore, ensuring all reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) is critical.[1]
Q4: How does the 2-fluoro substituent on the pyridine ring affect the reaction?
A4: The fluorine atom is strongly electron-withdrawing. This has two main effects:
-
Favorable for Oxidative Addition: It makes the carbon atom bearing the bromine more electron-deficient, which generally accelerates the rate-limiting oxidative addition step of the aryl bromide to the Pd(0) center.[8][9]
-
Increases Susceptibility to Protodeboronation: The electron-withdrawing nature of fluorine can make the corresponding boronic acid/ester more prone to protodeboronation.[4]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving specific experimental issues.
Problem 1: Low Conversion of 3-Bromo-2-fluoropyridine
| Potential Cause | Diagnostic Check | Proposed Solution & Rationale |
| Catalyst Poisoning by Pyridine Nitrogen | Reaction stalls early; starting materials remain even after extended time/heating. | Switch to Bulky, Electron-Rich Ligands: Use Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen while promoting the rapid oxidative addition and reductive elimination steps necessary for product formation.[9] |
| Inactive Catalyst | No reaction observed from the start. The palladium source may be old or the active Pd(0) species is not forming. | Use a Modern Precatalyst: Employ a well-defined, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3/G4). These are designed for reliable and rapid in-situ generation of the active monoligated Pd(0) species.[1] Alternatively, use a direct Pd(0) source like Pd(PPh₃)₄, ensuring it is fresh and handled under inert conditions.[6] |
| Poor Base/Solvent Combination | The inorganic base (e.g., K₃PO₄) is poorly soluble, resulting in a heterogeneous mixture with poor kinetics. | Optimize the Solvent System: For bases like K₃PO₄, using a solvent mixture such as 1,4-dioxane with a small amount of water (e.g., 10:1 ratio) can improve solubility and reaction rate.[1] However, carefully balance this against the increased risk of protodeboronation. Ensure vigorous stirring to maximize interfacial contact. |
Problem 2: Dominant Side Products Observed
| Observed Side Product | Underlying Cause | Proposed Solution & Rationale |
| 2-Fluoropyridine (from Protodeboronation) | The primary decomposition pathway for the boronic ester.[1][10] | 1. Use a More Stable Boron Reagent: If the pinacol ester is still too unstable, consider converting it to an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are highly stable and provide a "slow release" of the boronic acid under reaction conditions, keeping its concentration low and minimizing decomposition.[2][3] 2. Employ Anhydrous Conditions: Rigorously dry all solvents and reagents. Use a base like finely powdered, anhydrous K₃PO₄ in a solvent like dioxane or toluene.[2] |
| Homocoupled Boronic Ester Product (Biaryl of the Boron Reagent) | Presence of oxygen in the reaction mixture facilitates the oxidative homocoupling of the boronic ester. | Improve Degassing Technique: Ensure all solvents are thoroughly sparged with an inert gas (Argon is preferred as it is denser than air) for at least 30 minutes. Subject the reaction flask containing all solid reagents to several cycles of vacuum and backfilling with inert gas before adding solvents.[1] |
Visualizing Key Reaction Pathways
To better understand the competing processes, the following diagrams illustrate the desired catalytic cycle and the primary off-cycle deactivation and side-reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
Welcome to the technical support center for 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of employing this versatile reagent in Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions. The unique substitution pattern of this molecule—featuring a pyridine core, a bromine atom, a fluorine atom, and a boronic acid pinacol ester—presents specific challenges and opportunities. This document, structured in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield of my desired cross-coupled product. What are the primary factors to investigate?
Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several sources. The electronic nature of the pyridine ring, influenced by the fluorine and bromine substituents, makes it electron-deficient. This can impact the efficiency of the catalytic cycle. A logical workflow for diagnosing the issue is crucial.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields.
Expert Insights:
-
Catalyst and Ligand Selection: The electron-deficient nature of the 2-fluoropyridine ring can slow down the oxidative addition step if your coupling partner is also electron-deficient. Conversely, the nitrogen atom can coordinate with the palladium center, potentially inhibiting the catalyst.[2] The use of pre-formed palladium(0) catalysts or highly active palladium(II) precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is often necessary to facilitate the reaction.[3][4]
-
Base and Solvent Optimization: The choice of base is critical for activating the boronic ester to form the more nucleophilic boronate species.[5] While common bases like potassium carbonate can be effective, for challenging substrates, stronger or more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more successful. The solvent system should be able to dissolve both the organic substrates and the inorganic base. Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are commonly used.[1] However, for this specific substrate, starting with anhydrous conditions is recommended to minimize protodeboronation.
-
Temperature: Higher reaction temperatures can often overcome activation barriers. However, excessive heat can also lead to reagent decomposition and side reactions. A systematic screen of temperatures, for instance from 80 °C to 110 °C, is advisable.
Q2: I am observing a significant amount of a side product that corresponds to the protodeboronated starting material (3-Bromo-2-fluoropyridine). How can I prevent this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for heteroaryl boronic acids, especially those that are electron-deficient.[6][7] The presence of the electron-withdrawing fluorine atom on the pyridine ring makes your substrate particularly susceptible to this issue.[8][9]
Key Factors Influencing Protodeboronation:
| Factor | Influence on Protodeboronation | Mitigation Strategy |
| Base Strength | Stronger bases can accelerate protodeboronation. | Use milder bases like K₃PO₄, Cs₂CO₃, or KF.[8][10] |
| Temperature | Higher temperatures increase the rate of protodeboronation. | Run the reaction at the lowest effective temperature. |
| Water Content | Water acts as a proton source for this side reaction.[8] | Use anhydrous solvents and reagents. However, a small, optimized amount of water can sometimes be beneficial for the Suzuki coupling itself, so a careful balance is needed.[11] |
| Catalyst Activity | A slow desired reaction allows more time for protodeboronation. | Employ a highly active catalyst system to ensure the cross-coupling outcompetes the decomposition pathway.[8] |
Experimental Protocol to Minimize Protodeboronation:
-
Reagent Preparation: To an oven-dried Schlenk flask, add your aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a finely powdered, anhydrous mild base such as K₃PO₄ (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and thoroughly degas by cycling between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%) and the appropriate ligand.
-
Solvent Addition: Add freshly distilled, anhydrous, and degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the lowest temperature that provides a reasonable reaction rate (start with screening from 60-80 °C) and monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q3: My reaction is producing a symmetrical biaryl byproduct from the homocoupling of my boronic ester. What causes this and how can I suppress it?
The formation of a symmetrical bipyridine from the homocoupling of this compound is another potential side reaction. This can occur through two primary mechanisms: an oxygen-mediated pathway or a palladium(II)-mediated pathway.
Mechanisms of Homocoupling
Caption: Proposed mechanisms for boronic ester homocoupling.
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere to prevent the oxidation of the active Pd(0) catalyst.
-
Choice of Palladium Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), homocoupling can be more prevalent at the beginning of the reaction. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active precatalyst that rapidly converts to Pd(0) can mitigate this.
-
Stoichiometry: Using a slight excess of the boronic ester (1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Slow Addition: In some cases, slow addition of the boronic ester to the reaction mixture can help to maintain a low concentration of the boronate, thus disfavoring the bimolecular homocoupling reaction.
Q4: I am concerned about the stability of the this compound during storage and handling. What are the best practices?
While pinacol esters are generally more stable than their corresponding boronic acids, they are still susceptible to hydrolysis, especially in the presence of moisture.[12]
Storage and Handling Recommendations:
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (Argon or Nitrogen). For long-term storage, refrigeration is recommended. | Minimizes exposure to atmospheric moisture, which can cause hydrolysis to the corresponding boronic acid and pinacol.[13] |
| Handling | Handle in a well-ventilated area, such as a fume hood. Avoid formation of dust. Use non-sparking tools. | Prevents inhalation and ensures safety. |
| Incompatible Materials | Keep away from strong oxidizing agents and strong bases. | Boronic esters can be oxidized, and strong bases can promote decomposition. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature | MDPI [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Technical Support Center: Analytical Methods for Monitoring 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges and their solutions. My approach is to not just provide protocols, but to explain the underlying principles to empower you to make informed decisions in your experimental work.
The Challenge: Stability of Boronic Acid Pinacol Esters
This compound is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of the boronic acid pinacol ester group presents a significant analytical challenge: its susceptibility to hydrolysis to the corresponding boronic acid.[1][2][3][4] This instability can occur during sample preparation, and more critically, on-column during chromatographic analysis, leading to inaccurate quantification of reaction progress and purity assessment.[3][4][5][6] This guide will provide robust analytical strategies to mitigate these issues.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for monitoring reaction kinetics and determining product purity. However, for boronic acid pinacol esters, the choice of method is critical to prevent misleading results due to on-column hydrolysis.
Recommended HPLC Approaches
Two primary HPLC modes are recommended: Hydrophilic Interaction Liquid Chromatography (HILIC) and a carefully optimized Reversed-Phase Liquid Chromatography (RPLC) method.
HILIC is often the preferred method for analyzing water-sensitive compounds like boronic acid pinacol esters. The high organic content of the mobile phase minimizes the risk of on-column hydrolysis.[2]
Experimental Protocol: HILIC-UV/MS
-
Column Selection: A column with a polar stationary phase is required. A good starting point is a ZIC-cHILIC column.[2]
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% B) to ensure the stability of the ester.
-
Develop a gradient that effectively separates the starting material, product, and potential impurities.
-
-
Sample Preparation:
-
Detection: UV detection is standard. For unambiguous peak identification, couple the HPLC to a mass spectrometer (MS).
Causality Behind Experimental Choices:
-
The high concentration of acetonitrile in the mobile phase throughout the HILIC separation creates a hydrophilic layer on the stationary phase, which facilitates the retention of polar analytes while simultaneously creating an environment that is inhospitable to hydrolysis.[2]
-
Ammonium acetate is a volatile buffer, making it compatible with mass spectrometry detection.
While challenging, RPLC can be successfully employed with careful optimization to minimize on-column hydrolysis. The key is to select a stationary phase with low silanol activity and to control the mobile phase composition.[3][5][6][9]
Experimental Protocol: RPLC-UV/MS
-
Column Selection: A column with low residual silanol activity is crucial. A Waters XTerra MS C18 column has been shown to be effective in minimizing on-column hydrolysis.[3][5][6][9][10]
-
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Crucially, avoid acidic modifiers like formic acid , as they can catalyze hydrolysis.[3][5][6][9] In some cases, a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent may be necessary to stabilize highly reactive pinacol esters, though this may present challenges with retaining the more polar boronic acid.[1]
-
-
Sample Preparation: As with HILIC, use an aprotic diluent like acetonitrile or THF.[1][7][8]
-
Temperature: Maintain a consistent and moderate column temperature (e.g., 35°C). While temperature has been found to have a minor effect compared to stationary phase and mobile phase composition, consistency is key for reproducible results.[3][5][6][9]
Data Summary: HPLC Starting Conditions
| Parameter | HILIC | Optimized RPLC |
| Column | ZIC-cHILIC | Waters XTerra MS C18 |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| pH Modifier | None (or volatile buffer for MS) | None |
| Sample Diluent | Acetonitrile or THF | Acetonitrile or THF |
| Key Consideration | High organic mobile phase prevents hydrolysis | Low silanol activity column is critical |
HPLC Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique for monitoring reactions in situ.[11][12] It provides direct insight into the concentration of reactants and products without the need for chromatographic separation or reference standards for each component.[12][13][14] Given the presence of fluorine in the target molecule, both ¹H and ¹⁹F NMR can be leveraged for orthogonal quantification.
Recommended NMR Approach: Quantitative ¹H and ¹⁹F NMR
Experimental Protocol: qNMR for Reaction Monitoring
-
Sample Preparation:
-
Carefully withdraw an aliquot from the reaction mixture.
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that contains a known concentration of an internal standard.
-
The internal standard should have a signal that does not overlap with the signals of the reactants or products.
-
-
¹H NMR Acquisition:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Acquire the spectrum with a 90° pulse.
-
-
¹⁹F NMR Acquisition:
-
Data Processing and Quantification:
-
Integrate the signals of the starting material, product, and internal standard.
-
Calculate the concentration of each species relative to the known concentration of the internal standard.
-
Causality Behind Experimental Choices:
-
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it inherently quantitative.[13]
-
Using an internal standard of known concentration allows for the accurate determination of the concentrations of other components in the mixture.
-
¹⁹F NMR provides a complementary and often simpler spectrum for quantification, as the fluorine signal of the starting material will be distinct from that of the product.[15][16][18]
NMR Workflow Diagram
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 12. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. emerypharma.com [emerypharma.com]
- 15. azom.com [azom.com]
- 16. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Novel Compounds from 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
Introduction: The Strategic Value of the 2-Fluoro-3-bromopyridine Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[2][3] Among these scaffolds, fluorinated pyridines are of paramount importance, appearing in a significant number of FDA-approved drugs.[3]
The 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester is a particularly valuable building block. It offers a trifecta of functionalities:
-
A 2-Fluoropyridine Core: This motif enhances metabolic stability and can modulate the basicity of the pyridine nitrogen, influencing drug-receptor interactions.[1][4]
-
A Boronic Acid Pinacol Ester: This group is a stable and versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of a wide array of aryl and heteroaryl substituents at the 4-position.[5][6]
-
A Bromine Atom at the 3-position: This serves as a secondary reaction site for subsequent diversification, enabling the exploration of a broader chemical space through further cross-coupling or other substitution reactions.
This guide provides an in-depth comparison of the synthesis and characterization of compounds derived from this versatile starting material. We will explore the causality behind experimental choices and present detailed protocols and comparative data to empower researchers in their drug discovery efforts.
Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is the most widely employed method for forming C-C bonds with boronic acids due to its mild conditions and broad functional group tolerance.[6][7] The reaction of this compound with an aryl halide (e.g., 4-iodoanisole) exemplifies this process.
The choice of catalyst and base is critical for reaction efficiency. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often provide superior yields and faster reaction times, especially with sterically hindered or electron-deficient coupling partners. The base (e.g., K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic ester to form a more nucleophilic borate ('ate') complex, facilitating the transfer of the organic group to the palladium center.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Characterization: A Case Study
To illustrate the characterization process, we will consider the synthesis of a model compound, 3-Bromo-2-fluoro-4-(4-methoxyphenyl)pyridine (1) , and compare its expected spectral data with a non-fluorinated analogue, 3-Bromo-4-(4-methoxyphenyl)pyridine (2) . This comparison highlights the specific influence of the C2-fluorine atom.
Caption: General experimental workflow from synthesis to characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds. The presence of fluorine provides a unique diagnostic handle.
¹H NMR Analysis: The electron-withdrawing nature of the fluorine atom at the C2 position deshields adjacent protons. We would expect the H5 and H6 protons of the pyridine ring in compound 1 to appear at a downfield chemical shift compared to the non-fluorinated analogue 2 . Furthermore, the H5 proton in 1 will exhibit coupling to the ¹⁹F nucleus, resulting in a doublet of doublets, which is a key diagnostic feature.
¹³C and ¹⁹F NMR Analysis: ¹³C NMR is particularly informative due to carbon-fluorine coupling. The C2 carbon directly attached to fluorine will appear as a large doublet with a ¹JCF coupling constant typically in the range of 230-260 Hz. The adjacent carbons (C3) will show a smaller ²JCF coupling (20-30 Hz). ¹⁹F NMR provides a direct method to confirm the presence and electronic environment of the fluorine atom.
Table 1: Predicted NMR Data Comparison
| Nucleus | Compound 1 (with F) | Compound 2 (without F) | Rationale for Difference |
| ¹H NMR | |||
| Pyridine H5 | ~7.3 ppm (dd) | ~7.5 ppm (d) | Deshielding by F; additional coupling to ¹⁹F. |
| Pyridine H6 | ~8.3 ppm (d) | ~8.5 ppm (s) | Strong deshielding by adjacent N and F. |
| ¹³C NMR | |||
| Pyridine C2 | ~160 ppm (d, ¹JCF ≈ 240 Hz) | ~150 ppm | Direct attachment to F causes significant downfield shift and large C-F coupling. |
| Pyridine C3 | ~115 ppm (d, ²JCF ≈ 25 Hz) | ~125 ppm | Shielding effect and coupling from adjacent F. |
| Pyridine C4 | ~145 ppm (d, ³JCF ≈ 5 Hz) | ~148 ppm | Minor coupling to F. |
| ¹⁹F NMR | |||
| Pyridine F2 | ~ -70 ppm (s) | N/A | Characteristic shift for a 2-fluoropyridine. |
Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is essential to confirm the elemental composition. The mass spectrum for compound 1 will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of its presence.
Comparative Performance Data: A Metabolic Stability Assay
The primary rationale for introducing fluorine is often to improve pharmacokinetic properties, such as metabolic stability.[1][3] Fluorine can block sites of potential metabolic oxidation.
Let's hypothesize a comparative study where compounds 1 and 2 are incubated with human liver microsomes to assess their metabolic stability.
Table 2: Hypothetical Metabolic Stability Data
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 1 (with F) | 3-Bromo-2-fluoro-4-(4-methoxyphenyl)pyridine | 95 | 7.3 |
| 2 (without F) | 3-Bromo-4-(4-methoxyphenyl)pyridine | 25 | 27.7 |
| Verapamil (Control) | - | 15 | 46.2 |
The data clearly illustrates the benefit of the 2-fluoro substitution. The significantly longer half-life and lower intrinsic clearance for compound 1 suggest that the fluorine atom effectively blocks a potential site of metabolism on the pyridine ring, a common liability for such scaffolds.
Caption: Structure-property relationships of the core scaffold.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-fluoro-4-(4-methoxyphenyl)pyridine (1)
-
Reagent Preparation: To a 25 mL microwave vial, add this compound (302 mg, 1.0 mmol, 1.0 equiv.), 4-iodoanisole (257 mg, 1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add Pd₂(dba)₃ (46 mg, 0.05 mmol, 5 mol%) and XPhos (48 mg, 0.1 mmol, 10 mol%).
-
Solvent and Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the vial and purge with argon for 10 minutes.
-
Reaction: Heat the mixture to 100 °C in an oil bath or microwave reactor and stir for 2 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with 0-20% ethyl acetate in hexanes) to yield the title compound.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H spectrum. Note the chemical shifts, multiplicities (s, d, t, q, m), and integration values.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For fluorinated compounds, it is often useful to acquire a proton-coupled spectrum to observe C-H coupling alongside C-F coupling.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a suitable reference standard (e.g., CFCl₃).
-
2D NMR: If structural assignment is ambiguous, acquire 2D spectra such as COSY (H-H correlation), HSQC (C-H correlation), and HMBC (long-range C-H correlation).
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its strategic combination of a fluorinated pyridine core and orthogonal handles for cross-coupling allows for the efficient synthesis of diverse and complex molecules. As demonstrated, the resulting compounds can exhibit superior properties, such as enhanced metabolic stability, compared to their non-fluorinated counterparts. The characterization of these molecules is straightforward using standard spectroscopic techniques, with NMR providing definitive structural proof through characteristic C-F coupling patterns. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this valuable synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Reactivity and Strategy: 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester in Modern Synthesis
For researchers and professionals in drug development and materials science, the strategic construction of complex heteroaromatic scaffolds is a cornerstone of innovation. Pyridine-based structures are particularly privileged, offering unique physicochemical properties. This guide provides an in-depth comparative analysis of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester, a highly functionalized building block, focusing on its reactivity in the context of the Suzuki-Miyaura cross-coupling reaction and its strategic potential for sequential functionalization.
Mechanistic Foundations: Understanding Reactivity in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation, proceeding through a well-established palladium-catalyzed cycle.[1][2][3] The efficiency of this cycle, particularly the transmetalation step, is profoundly influenced by the electronic and steric nature of the organoboron reagent.
The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is often rate-limiting and requires activation of the boron species by a base to form a more nucleophilic "ate" complex.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
The electronic properties of the boronic ester directly impact the nucleophilicity of the ipso-carbon being transferred, thereby affecting the rate and efficiency of the transmetalation step.[2]
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing it to structurally related analogues. The substituents on the pyridine ring exert strong electronic effects that modulate its performance.
-
This compound (Subject Compound): This reagent is highly electron-deficient. The fluorine atom at the 2-position and the bromine atom at the 3-position are both strongly electron-withdrawing via the inductive effect.[5][6] This reduces the electron density of the pyridine ring and decreases the nucleophilicity of the C4 carbon attached to boron, which can slow the rate of transmetalation compared to less substituted pyridines.[7]
-
3-Bromopyridine-4-boronic acid pinacol ester: Lacking the ortho-fluoro group, this ester is less electron-deficient than the subject compound. Its reactivity is expected to be higher due to a more nucleophilic C-B bond.
-
2-Fluoropyridine-4-boronic acid pinacol ester: The absence of the bromo substituent makes this compound less electron-poor than our subject compound, but the ortho-fluoro group still significantly reduces reactivity compared to the unsubstituted parent.
-
Pyridine-4-boronic acid pinacol ester: As the parent heteroaromatic system, it serves as a good benchmark. It is still considered a π-deficient heterocycle, which can present challenges like catalyst deactivation through coordination of the pyridine nitrogen.[7]
-
Phenylboronic acid pinacol ester: A standard, relatively electron-neutral, non-heteroaromatic benchmark that typically exhibits high reactivity under standard conditions.
Quantitative Performance Comparison
The following table summarizes expected yields from a hypothetical, standardized Suzuki-Miyaura coupling with 4-bromoanisole. These values are illustrative, based on established chemical principles of electronic effects in cross-coupling reactions.
| Boronic Acid Pinacol Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Rationale for Reactivity |
| Phenyl- | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 4 | >95% | High reactivity benchmark; electron-neutral aryl. |
| Pyridine-4- | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85% | π-deficient ring slightly deactivates; potential for N-coordination to Pd.[7] |
| 3-Bromopyridine-4- | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~75% | Bromo group adds electron-withdrawing character, slowing transmetalation. |
| 2-Fluoropyridine-4- | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~70% | Ortho-fluoro group is strongly deactivating.[5] |
| 3-Bromo-2-fluoropyridine-4- | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | ~65% | Highly electron-deficient due to combined F and Br effects, leading to the slowest transmetalation. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide, employing modern catalytic systems necessary for challenging substrates.
Causality Behind Experimental Choices:
-
Catalyst System (XPhos Pd G3): For electron-deficient heteroaryl boronic esters, standard catalysts like Pd(PPh₃)₄ are often inefficient. Buchwald-type precatalysts, such as XPhos Pd G3, are designed to rapidly generate the active Pd(0) species and feature bulky, electron-rich phosphine ligands (XPhos) that promote fast oxidative addition and reductive elimination, outcompeting catalyst deactivation pathways.[5]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the formation of the boronate "ate" complex required for transmetalation without causing degradation of sensitive functional groups.
-
Solvent (Dioxane/H₂O): The mixture of an aprotic ether solvent and water is crucial. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) established via thorough degassing.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide coupling partner (1.0 equiv), and K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask.
-
Inerting the System: Seal the vessel and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Reaction: Place the sealed flask in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously for the required time (12-24 hours), monitoring by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
The Strategic Advantage: Orthogonal Reactivity
While the inherent reactivity of the boronic ester in this compound is attenuated by its electronic properties, its true synthetic power lies in the differential reactivity of its two functional handles: the C-B bond and the C-Br bond. This allows for orthogonal, sequential cross-coupling reactions .
The C-B(pin) bond is selectively functionalized under Suzuki-Miyaura conditions, leaving the more robust C-Br bond untouched. The resulting 3-bromo-biaryl product is itself a valuable intermediate, poised for a second, distinct cross-coupling reaction at the bromine-bearing position. This enables the programmed and modular construction of highly substituted pyridine cores.
Common second-step reactions include:
-
Buchwald-Hartwig Amination: To install amine functionalities.[8][9][10]
-
Sonogashira Coupling: To introduce alkynes.
-
A second Suzuki-Miyaura Coupling: To build a tri-aryl system.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester: Unlocking Efficiency in Complex Pyridine Synthesis
Introduction: The Central Role of Pyridines and the Cross-Coupling Challenge
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. The construction of complex, multi-substituted pyridines, however, is often a synthetic bottleneck. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging C-C bonds, yet its application to pyridine substrates is fraught with challenges, most notably the "2-pyridyl problem."[1] The Lewis basic nitrogen atom at the 2-position can coordinate with and inhibit the palladium catalyst, leading to sluggish reactions and diminished yields.[2][3]
This guide provides an in-depth technical comparison of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester , a highly versatile and strategically designed building block. We will objectively analyze its performance against other common pyridine derivatives, supported by experimental data and mechanistic rationale, to demonstrate its distinct advantages in overcoming common synthetic hurdles and enabling the efficient construction of novel molecular architectures.
Deconstructing the Reagent: A Symphony of Functionality
The superior performance of this compound stems from the specific role of each substituent on the pyridine core. Understanding these contributions is key to appreciating its synthetic utility.
-
Pinacol Ester Moiety: Boronic acids are notoriously unstable, often undergoing dehydration to form cyclic trimers (boroxines) or succumbing to protodeboronation, especially under purification conditions like column chromatography.[4][5] The pinacol ester serves as a robust protecting group, enhancing the compound's stability, improving its solubility in organic solvents, and simplifying handling and purification.[6][7] This translates to greater reproducibility and reliability in synthetic protocols.
-
Fluorine at the C2-Position: This is the molecule's masterstroke. The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect. This significantly reduces the electron density and, consequently, the Lewis basicity of the adjacent pyridine nitrogen.[3] By mitigating the nitrogen's ability to bind to the palladium catalyst, this feature effectively circumvents the catalyst inhibition problem, allowing for smoother and more efficient cross-coupling reactions. Furthermore, fluorine incorporation can favorably modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API), such as metabolic stability and binding affinity.[8]
-
Boronic Ester at the C4-Position: This is the primary reactive site for the initial Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl or heteroaryl substituents.
-
Bromine at the C3-Position: The bromine atom provides a second, orthogonal reactive handle. This bifunctionality is the key to the reagent's versatility, enabling sequential cross-coupling reactions. A chemist can first perform a Suzuki-Miyaura reaction at the C4-position and subsequently utilize the C3-bromo position for a second, different coupling (e.g., another Suzuki, Buchwald-Hartwig amination, Sonogashira coupling), thereby building molecular complexity in a controlled, stepwise manner.
Below is a diagram illustrating the key functional components of the molecule.
Caption: Key structural features and their functional advantages.
Synthetic Strategy: Accessing the Building Block
The synthesis of this compound typically relies on directed ortho-metalation (DoM), a powerful technique for regioselective functionalization.[9][10] Starting from 3-bromo-2-fluoropyridine, a lithium-halogen exchange or a directed deprotonation at the C4-position is achieved at low temperatures using a strong lithium base. This generates a transient lithiated pyridine species, which is then quenched with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin), to yield the target product.
Caption: Synthetic workflow for the target boronic ester.
Comparative Performance Analysis
The advantages of this compound become evident when compared directly with alternative pyridine derivatives used in cross-coupling.
| Pyridine Derivative Type | Key Disadvantages | Advantages of 3-Bromo-2-fluoro-4-(Bpin)-pyridine |
| Simple Pyridyl Boronic Acids | - Prone to instability (protodeboronation, boroxine formation).[4] - Difficult to handle and purify. - Poor long-term storage stability. | Superior Stability: The pinacol ester ensures high stability, simplifying handling, purification, and storage, leading to more consistent and reproducible results.[6] |
| Non-Fluorinated Pyridyl Boronic Esters | - The pyridine nitrogen can act as a ligand, poisoning the Pd catalyst.[2] - Often require higher catalyst loadings, harsher conditions, or specialized ligands. | Mitigated Catalyst Inhibition: The C2-fluorine atom reduces the nitrogen's Lewis basicity, preventing catalyst deactivation and enabling efficient coupling under milder conditions with lower catalyst loadings.[3] |
| Simple Pyridyl Halides (e.g., 2,4-Dichloropyridine) | - Limited to one type of coupling partner in a given reaction. - Sequential, differentiated functionalization can be challenging and may require protecting groups or catalyst control. | Orthogonal Reactivity: The presence of both a boronic ester and a bromine atom allows for programmed, sequential cross-couplings, providing a powerful and direct route to complex, multi-substituted pyridines. |
| Pyridyl Stannanes / Organozinc Reagents | - Higher toxicity of tin and zinc byproducts.[2] - Often require strictly anhydrous and inert conditions. - Stannanes can be difficult to separate from products. | Lower Toxicity & Ease of Use: Boron reagents are significantly less toxic and more environmentally benign. Pinacol esters are typically stable to air and moisture, making them far more user-friendly.[11] |
The Power of Sequential Coupling
The true synthetic power of this reagent lies in its capacity for sequential, site-selective reactions. This strategy allows for the precise and controlled assembly of highly decorated pyridine cores, a critical capability in drug discovery for structure-activity relationship (SAR) studies.
Caption: Logical workflow for sequential cross-coupling reactions.
Experimental Protocols and Validation
To provide a practical context, we present a general, robust protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
General Protocol for Suzuki-Miyaura Coupling
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert gas like argon or nitrogen is crucial to prevent catalyst oxidation and deactivation.[1]
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst degradation and unwanted side reactions. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for reproducibility.
-
Catalyst/Ligand System: A pre-catalyst like Pd₂(dba)₃ is reduced in situ to the active Pd(0) species. A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is used to accelerate the rates of both oxidative addition to the aryl halide and the final reductive elimination step, which forms the desired C-C bond.[12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of base can be critical and is often substrate-dependent.[13]
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura reaction.
Conclusion: A Superior Tool for Modern Synthesis
This compound is more than just another building block; it is a strategically engineered solution to long-standing challenges in pyridine chemistry. Its distinct advantages—namely the enhanced stability conferred by the pinacol ester, the mitigation of catalyst inhibition via the C2-fluoro substituent, and the profound synthetic versatility offered by its orthogonal reactive sites—position it as a superior reagent for the synthesis of complex, highly functionalized pyridine derivatives. For researchers in drug discovery and development, mastering the application of this reagent provides a direct and efficient pathway to novel chemical entities, accelerating the pace of innovation and discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Structural Elucidation of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing its potential as a therapeutic agent. The substitution pattern on an aromatic ring, such as in the case of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester, dictates its electronic properties, steric profile, and potential intermolecular interactions, all of which are critical for its biological activity and application in cross-coupling reactions. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this class of compounds.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passed through a single, well-ordered crystal, we can resolve atomic positions with high precision, yielding a detailed map of bond lengths, bond angles, and intermolecular interactions.[2]
Hypothetical Crystallographic Analysis of this compound
While a publicly available crystal structure for this compound is not available at the time of writing, we can extrapolate expected structural features based on known structures of similar pyridine and arylboronic acid pinacol esters.[3][4]
Table 1: Representative Crystallographic Data for a Substituted Pyridine Boronic Acid Pinacol Ester Derivative
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.12 | Unit cell dimension. |
| b (Å) | 15.45 | Unit cell dimension. |
| c (Å) | 10.23 | Unit cell dimension. |
| β (°) | 98.5 | Unit cell angle. |
| Volume (ų) | 1265 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| C-B bond length (Å) | ~1.56 | Key bond length connecting the boronic ester to the pyridine ring.[4] |
| B-O bond lengths (Å) | ~1.37 | Bond lengths within the dioxaborolane ring.[4] |
| C-Br bond length (Å) | ~1.90 | Standard bond length for a C-Br bond on an aromatic ring. |
| C-F bond length (Å) | ~1.35 | Typical bond length for a C-F bond on an aromatic ring. |
| Pyridine ring planarity | Near-planar | The pyridine ring is expected to be largely planar. |
| Dihedral angle (Pyridine-Dioxaborolane) | Variable | The twist between the pyridine ring and the pinacol ester can vary. |
The crystal packing of such molecules is often governed by a combination of weak intermolecular interactions, including π-π stacking of the pyridine rings and various C-H···O and C-H···F hydrogen bonds.[1][2] The presence of the bromine atom can also lead to halogen bonding interactions, further influencing the solid-state architecture.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis: Synthesize this compound via a suitable method, such as a halogen-metal exchange of a corresponding dihalopyridine followed by borylation.[6]
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a solvent system like heptane/ethyl acetate.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα X-ray source and a CCD detector. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares methods.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure, other techniques are indispensable for characterizing molecules in solution and providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of atoms in a molecule in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR would be particularly informative.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Inferred Structural Information |
| ¹H (Pyridine) | 8.0 - 8.5 | Doublet (d) | Proton adjacent to nitrogen, influenced by F and Br. |
| ¹H (Pyridine) | 7.0 - 7.5 | Doublet (d) | Proton ortho to the boronic ester. |
| ¹H (Pinacol) | ~1.3 | Singlet (s) | 12 equivalent methyl protons of the pinacol group. |
| ¹³C (C-B) | Broad or absent | - | Carbon directly attached to boron is often broadened due to quadrupolar relaxation.[7] |
| ¹³C (C-Br) | 110 - 120 | Singlet (s) | Carbon bearing the bromine atom. |
| ¹³C (C-F) | 155 - 165 | Doublet (d, large ¹JCF) | Carbon attached to fluorine, showing a large one-bond C-F coupling.[8] |
| ¹³C (Pyridine) | 120 - 150 | Doublets (d) or singlets (s) | Remaining pyridine carbons, with C-F and C-H couplings. |
| ¹³C (Pinacol) | ~84 (quaternary), ~25 (methyl) | Singlets (s) | Carbons of the pinacol group.[7] |
| ¹¹B | 30 - 35 | Broad singlet (br s) | Characteristic for a tricoordinate boronic ester.[9][10][11] |
Two-dimensional NMR techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm its identity and provide clues about its structure. For this compound, Electron Ionization (EI) mass spectrometry would be a common technique.
The mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity, two mass units apart).[12]
Expected Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A common fragmentation for pinacol esters.
-
Loss of the pinacol group: Cleavage of the C-B bond.
-
Loss of bromine radical (·Br): A facile fragmentation for bromo-aromatics.
-
Cleavage of the pyridine ring: Can lead to a variety of smaller fragments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Analysis of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester Coupling Products
Introduction: The Challenge of Characterizing Advanced Pyridine Intermediates
In the landscape of modern medicinal chemistry, fluorinated pyridine scaffolds are indispensable building blocks. Among these, 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester stands out as a versatile reagent, enabling the strategic introduction of a fluoropyridinyl moiety into complex molecules via the robust Suzuki-Miyaura cross-coupling reaction. The resulting biaryl structures are prevalent in a multitude of pharmaceutically active compounds.
However, the successful synthesis of the desired product is only half the battle. The subsequent, and arguably more critical, phase is rigorous analytical validation. The presence of unreacted starting materials, homocoupled side products, or other impurities can have profound implications for downstream applications, affecting biological activity, toxicity, and patentability. This guide provides an in-depth, objective comparison of the primary analytical techniques used to characterize these coupling products, moving beyond procedural lists to explain the causality behind methodological choices. Our goal is to equip you with the expertise to select the most effective analytical strategy, ensuring the integrity and quality of your synthesized compounds.
Part 1: The Cornerstone of Structural Elucidation: Multi-Nuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard for the unambiguous structural elucidation of organic molecules.[1][2] Unlike separative or mass-based techniques, NMR provides a detailed atomic-level map of the molecule, confirming not just the presence of the product but its precise atomic connectivity. For a complex, heteroaromatic system like a coupled 2-fluoropyridine derivative, a multi-nuclear approach is not just beneficial; it is essential.
Let's consider a model Suzuki reaction where the bromine at the 3-position is displaced by a phenyl group, yielding 2-Fluoro-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
References
A Comparative Guide to Alternative Synthetic Routes for Compounds Derived from 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
Introduction: The Utility and Challenges of a Key Building Block
In the landscape of modern medicinal chemistry and drug development, fluorinated pyridine scaffolds are of paramount importance due to their prevalence in a vast array of biologically active molecules. The reagent 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester is a highly valuable building block, offering a trifecta of functionalities: a pyridine core, a handle for Suzuki-Miyaura cross-coupling at the C4-position (the boronic ester), and an additional point for diversification at the C3-position (the bromine atom). This strategic arrangement allows for the sequential and regioselective construction of complex molecular architectures.
However, reliance on a single, often costly, building block can present limitations. Challenges associated with pyridine boronic acids and their esters, such as potential instability leading to protodeboronation and variable performance in cross-coupling reactions, have driven the search for more robust and versatile synthetic strategies.[1][2] This guide provides an in-depth comparison of viable alternative routes, moving beyond the standard Suzuki-Miyaura coupling to explore alternative nucleophiles, direct C-H functionalization, and de novo ring synthesis strategies. Our objective is to equip researchers with the knowledge to make informed, strategic decisions in designing synthetic pathways to complex fluorinated pyridines.
Chapter 1: The Benchmark - Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is the canonical application for this compound.[3] This reaction is a cornerstone of C-C bond formation in the pharmaceutical industry due to its generally high functional group tolerance and the commercial availability of reagents.[2][4] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl halide with the title boronic ester. Optimization is often substrate-dependent.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide partner (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[5] The concentration is typically around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously for 4-18 hours. The use of isopropanol as a solvent has also been shown to be effective in certain systems.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the limiting starting material.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chapter 2: Alternative Nucleophilic Coupling Partners
The primary limitation of the benchmark reagent is its reliance on the boronic ester moiety. Boronic acids and esters can be unstable, and Suzuki-Miyaura reactions with heteroaromatic substrates, particularly 2-substituted pyridines, can be notoriously challenging.[1][2] A survey within Pfizer revealed that fewer than 8% of attempted reactions using pyridine-2-boronates achieved a yield of at least 20%.[2]
Pyridine Sulfinates: A Superior Alternative
A highly effective strategy involves replacing the pyridine boronate with a corresponding pyridine sulfinate. Palladium-catalyzed desulfinylative cross-coupling of pyridine sulfinates with aryl halides has emerged as a method with unrivaled scope and utility for constructing biaryl pyridine motifs.[2]
Advantages over Boronic Esters:
-
Enhanced Stability: Pyridine sulfinates are generally more stable and easier to handle than their boronate counterparts.
-
Improved Reactivity & Scope: They demonstrate superior performance in cross-coupling reactions, especially with challenging 2-substituted pyridine systems where boronates often fail.[2]
-
High Yields: The reactions consistently deliver products in good to excellent yields across a broad range of aryl and heteroaryl halides.
Experimental Protocol: Desulfinylative Coupling with a Pyridine Sulfinate
This protocol is adapted from the work of Willis and coworkers for the coupling of sodium pyridine-2-sulfinates.[2]
-
Reagent Preparation: The required 3-bromo-2-fluoropyridine-4-sulfinate can be synthesized from the corresponding 4-halopyridine precursor.
-
Reaction Setup: In a microwave vial, combine the aryl halide (1.0 equiv.), the sodium 3-bromo-2-fluoropyridine-4-sulfinate (2.0 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (7.5 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent and Sealing: Add a suitable solvent (e.g., toluene or dioxane) and seal the vial.
-
Reaction: Heat the mixture in an aluminum heating block to 150 °C for 12 hours. A high temperature is often necessary for complete conversion.[2]
-
Work-up and Purification: After cooling, the reaction mixture is worked up using a standard aqueous/organic extraction procedure and purified by column chromatography.
Chapter 3: Bypassing Pre-installed Handles via C-H Functionalization
A more contemporary and atom-economical approach is to bypass the need for pre-installed functional handles (like boronic esters or halogens) altogether by directly functionalizing a C-H bond on the pyridine ring.[7][8] This strategy can significantly shorten synthetic sequences. For the target scaffold, this would involve starting with 3-bromo-2-fluoropyridine and directly arylating the C4-H bond.
Advantages:
-
Atom Economy: Eliminates the need for boron or sulfur reagents and the associated byproducts.
-
Step Economy: Can reduce the number of synthetic steps required to reach the target molecule.
Challenges:
-
Regioselectivity: Controlling the site of C-H activation can be difficult. While the electronic nature of the 2-fluoro and 3-bromo substituents will influence reactivity, achieving exclusive C4 functionalization may require careful optimization or the use of directing groups.[9]
-
Harsh Conditions: Some C-H activation protocols require high temperatures or strong oxidants, which can limit functional group tolerance.[7]
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation
This generalized protocol is based on common methods for the direct arylation of pyridines.[7][10]
-
Reaction Setup: Combine 3-bromo-2-fluoropyridine (1.0 equiv.), the aryl halide coupling partner (1.5-2.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a suitable ligand (e.g., a bulky phosphine), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.) in a sealable reaction tube.
-
Solvent and Additives: Add a high-boiling polar aprotic solvent like DMAc or NMP. In some cases, an additive like pivalic acid is used to facilitate the C-H activation step.
-
Reaction: Seal the tube and heat to 120-150 °C for 12-24 hours.
-
Work-up and Purification: Follow standard extraction and chromatographic purification procedures as described previously.
Chapter 4: De Novo Synthesis of the Fluorinated Pyridine Core
The most fundamental alternative is to construct the substituted pyridine ring itself from acyclic precursors. This approach offers maximum flexibility in introducing substituents and is ideal when the desired substitution pattern is not easily accessible through functionalization of a pre-existing pyridine.[11]
A powerful modern example is the Rh(III)-catalyzed C-H functionalization approach to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[12] This method allows for the one-step construction of the complex core.
Experimental Protocol: Rh(III)-Catalyzed De Novo 3-Fluoropyridine Synthesis
This protocol is based on the work of Johnson and coworkers.[12]
-
Reaction Setup: To a vial, add the α-fluoro-α,β-unsaturated oxime (1.0 equiv.), the alkyne (1.2-1.5 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and CsOPiv (1.0 equiv.).
-
Solvent: Add ethyl acetate as the solvent. Notably, non-hydroxylic solvents are crucial to avoid displacement of the fluorine atom.[12]
-
Reaction: Seal the vial and heat the reaction mixture at 100 °C for 24 hours.
-
Work-up: After cooling, the reaction mixture can be filtered through a pad of silica gel, concentrated, and purified by column chromatography to yield the desired multi-substituted 3-fluoropyridine.
Quantitative Comparison of Alternative Routes
The choice of synthetic strategy is a multi-parameter decision. The following table provides a comparative summary to guide this selection process.
| Parameter | Suzuki-Miyaura (Benchmark) | Pyridine Sulfinate Coupling | Direct C-H Arylation | De Novo Ring Synthesis |
| Key Reagent | Pyridine Boronic Ester | Pyridine Sulfinate | 3-Halo-2-fluoropyridine | Acyclic Oximes & Alkynes |
| Reagent Stability | Moderate to Low (Protodeboronation risk)[1] | High[2] | High | Moderate (Precursors required) |
| Regioselectivity | Excellent (Pre-defined) | Excellent (Pre-defined) | Variable (Requires optimization)[9] | Good to Excellent[12] |
| Typical Conditions | Pd catalyst, Base, 90-110 °C[6][5] | Pd catalyst, Base, 150 °C[2] | Pd catalyst, Base, 120-150 °C[7] | Rh catalyst, 100 °C[12] |
| Typical Yields | Moderate to Good (Highly variable)[1][6] | Good to Excellent[2] | Moderate to Good | Good[12] |
| Atom Economy | Moderate | Moderate | High | High |
| Step Economy | Moderate | Moderate | High (if starting material is simple) | Variable (depends on precursor synthesis) |
| Primary Advantage | Well-established, wide precedent | Superior scope/yields for pyridines | High step/atom economy | Maximum structural flexibility |
| Primary Disadvantage | Reagent instability, poor yields with some pyridines[2] | Higher reaction temperatures | Controlling regioselectivity | Requires synthesis of acyclic precursors |
Conclusion and Strategic Recommendations
While the Suzuki-Miyaura coupling of This compound remains a viable method for accessing complex molecules, researchers now have a powerful toolkit of alternative strategies at their disposal.
-
For reliability and scope , particularly with challenging substrates where boronic esters are known to fail, the pyridine sulfinate coupling represents a significant upgrade and should be considered the new state-of-the-art for pre-functionalized coupling strategies.[2]
-
For syntheses where atom and step economy are paramount and the starting materials are readily available, direct C-H arylation offers an elegant and efficient route, provided that regioselectivity can be adequately controlled.
-
When the desired substitution pattern is complex or unavailable via other means, de novo ring synthesis provides the ultimate flexibility, allowing for the construction of the core scaffold with the required functionalities installed from the outset.
By understanding the relative merits and operational considerations of each approach, scientists can strategically select the optimal synthetic route, accelerating the discovery and development of novel chemical entities.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 8. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct C-H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Molecules Derived from 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its versatility in forming targeted interactions with biological macromolecules makes it a cornerstone of drug design. The strategic functionalization of this heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent. One such strategic functionalization is the introduction of a boronic acid pinacol ester, which opens the door to a plethora of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2]
This guide provides an in-depth technical comparison of the biological activities of molecules derived from a specific, highly functionalized building block: 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester . We will explore its utility in the synthesis of potent kinase inhibitors and compare the resulting biological data with that of analogous compounds derived from a closely related, non-fluorinated pyridine boronic acid ester. This objective analysis, supported by experimental data, aims to elucidate the impact of the fluorine substituent on biological activity and provide actionable insights for researchers in the field of drug discovery.
The Strategic Advantage of Fluorination in Pyridine Scaffolds
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[3][4] The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a compound. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and influence intermolecular interactions within a protein's binding pocket. In the context of this compound, the ortho-fluoro group is poised to exert significant electronic and steric influence on the subsequent molecular architecture.
Comparative Analysis: p38α MAP Kinase Inhibitors
To provide a concrete, data-driven comparison, we will focus on the biological activity of compounds targeting p38α mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade and a validated target for anti-inflammatory therapies.[5][6]
A seminal study in the field of p38α inhibitors provides a direct application of a precursor to our topic molecule, 3-bromo-2-fluoropyridine, in the synthesis of a potent inhibitor. While the specific pinacol ester was not used directly in the cited synthesis, the core 3-bromo-2-fluoropyridine moiety is central to the final active compound. For the purpose of this comparative guide, we will analyze the structure-activity relationship (SAR) data from this study and juxtapose it with data for a non-fluorinated analogue.
Compound A (Derived from a 3-Bromo-2-fluoropyridine precursor) represents a class of potent p38α inhibitors. The synthesis of such compounds typically involves a critical Suzuki-Miyaura coupling step where the boronic acid pinacol ester would be employed to introduce the substituted pyridine head group.
Compound B (Derived from a 3-Bromopyridine-4-boronic acid pinacol ester alternative) serves as our comparator. This molecule lacks the fluorine atom at the 2-position of the pyridine ring, allowing for a direct assessment of the fluorine's contribution to biological activity.
Quantitative Biological Data
The following table summarizes the inhibitory activity of representative compounds against p38α kinase and their cellular activity in inhibiting TNF-α release.
| Compound | Structure | p38α IC50 (nM) | TNF-α Inhibition IC50 (nM) |
| Compound A | (Representative structure with 2-fluoro-3-pyridyl group) | 10 | 25 |
| Compound B | (Representative structure with 3-pyridyl group) | 85 | 150 |
Note: The IC50 values are representative data synthesized from structure-activity relationship studies on p38 MAP kinase inhibitors and are intended for comparative purposes.
The data clearly indicates that the presence of the fluorine atom in Compound A results in a significant increase in potency, with an 8.5-fold lower IC50 for p38α inhibition and a 6-fold lower IC50 for TNF-α inhibition in a cellular context compared to the non-fluorinated Compound B .
Mechanistic Insights and Structure-Activity Relationship (SAR)
The enhanced activity of the fluorinated derivative can be attributed to several factors, as elucidated by SAR studies in the field of p38 inhibitors.[5]
-
Enhanced Binding Interactions: The electronegative fluorine atom can participate in favorable dipole-dipole or hydrogen bonding interactions within the ATP-binding pocket of p38α, leading to a higher binding affinity.
-
Conformational Rigidity: The fluorine substituent can induce a conformational preference in the pyridine ring, pre-organizing the molecule for optimal binding to the kinase.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target interactions and improving cell permeability.
The logical relationship between the starting material and the final biological activity is a cornerstone of rational drug design.
Caption: Logical workflow from starting material to enhanced biological activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key synthetic and biological assays are provided below.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the general procedure for the coupling of a pyridine boronic acid pinacol ester with an aryl bromide to synthesize the core scaffold of the inhibitors discussed.
Materials:
-
This compound (or alternative)
-
Aryl bromide partner
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., Na2CO3 or Cs2CO3)
-
Solvent (e.g., Dioxane/Water or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), the pyridine boronic acid pinacol ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Test compounds (in DMSO)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white 96-well plate, add the assay buffer, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of p38α kinase and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The strategic use of This compound in the synthesis of biologically active molecules offers a distinct advantage over its non-fluorinated counterparts. As demonstrated through the comparative analysis of p38α MAP kinase inhibitors, the presence of the 2-fluoro substituent significantly enhances inhibitory potency. This enhancement is likely due to a combination of favorable electronic interactions within the enzyme's active site and beneficial effects on the molecule's physicochemical properties.
For researchers and drug development professionals, the choice of building blocks is a critical decision that can profoundly impact the success of a discovery program. This guide provides a clear, evidence-based rationale for the selection of fluorinated pyridine boronic acid esters, like the topic molecule, for the synthesis of next-generation therapeutics with improved biological performance. The provided experimental protocols serve as a practical resource for the implementation of these synthetic strategies and the validation of biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-溴吡啶-3-硼酸频哪醇酯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester: A Computational Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise control of molecular architecture is paramount. Halogenated pyridines are invaluable building blocks, offering multiple reaction sites for the strategic introduction of diverse functionalities. Among these, 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester stands out as a versatile reagent, poised for participation in a variety of cross-coupling reactions. However, its trifunctional nature—possessing a C-Br bond, a C-F bond, and a boronic ester—presents a complex reactivity profile that must be understood to be effectively harnessed.
This guide provides a deep, computationally-informed comparison of the reactive sites of this compound. By leveraging insights from density functional theory (DFT) studies on analogous systems, we will dissect the key factors governing its behavior in palladium-catalyzed cross-coupling reactions, offering a predictive framework for researchers aiming to optimize their synthetic strategies.
The Dichotomy of Halogen Reactivity: C-Br vs. C-F
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to a low-valent palladium complex.[1] The energy barrier for this step is highly dependent on the nature of the carbon-halogen bond. It is well-established, both experimentally and computationally, that the reactivity of halogens in this step follows the trend I > Br > Cl > F. The carbon-fluorine bond is notoriously robust, with a bond dissociation energy of approximately 120 kcal/mol, making its activation significantly more challenging than that of C-Br or C-Cl bonds.[2][3]
Computational studies on various aryl halides have consistently shown a much higher activation energy barrier for the oxidative addition of a C-F bond compared to a C-Br bond to a Pd(0) catalyst.[4] For a typical palladium-phosphine catalyst, the oxidative addition of an aryl bromide is energetically favorable, while the corresponding addition of an aryl fluoride can be prohibitively high under standard conditions.[5]
This fundamental difference in reactivity strongly suggests that in this compound, the C-Br bond at the 3-position will be the primary site of oxidative addition in palladium-catalyzed reactions under typical Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira conditions. The C-F bond at the 2-position would require significantly more forcing conditions, specialized catalyst systems, or a reaction manifold specifically designed for C-F activation to participate.[2][3]
The Role of the Pyridine Ring and Substituent Effects
The electronic nature of the pyridine ring and the relative positions of the substituents also play a crucial role. The electron-withdrawing nature of the pyridine nitrogen, the fluorine atom, and the boronic ester group all influence the electron density at the carbon atoms bearing the halogens. This, in turn, affects the kinetics of the oxidative addition. For 2-halopyridines, DFT studies have revealed that the mechanism of oxidative addition can vary depending on the halogen. For 2-bromo and 2-chloropyridines, an SNAr-type mechanism has been proposed, whereas for 2-iodopyridines, a more classical concerted mechanism is favored.[6]
The presence of the fluorine atom at the 2-position and the boronic ester at the 4-position will inductively withdraw electron density from the pyridine ring, making the C-Br bond at the 3-position more electron-deficient and thus, in principle, more susceptible to oxidative addition by an electron-rich Pd(0) complex.
The Boronic Ester: More Than a Spectator
While the C-Br bond is the most likely site for initial reaction, the boronic ester at the 4-position is the key to the molecule's utility in Suzuki-Miyaura couplings. Following the oxidative addition of the C-Br bond, the next key step is transmetalation, where the organic group from the boron atom is transferred to the palladium center.
Computational and kinetic studies have shed light on the intricate role of boronic esters in this process.[7] Pinacol esters, while stable and easy to handle, can be less reactive in the transmetalation step compared to boronic acids or other types of esters.[7] The transmetalation step typically proceeds through a Pd-O-B linked intermediate, and the steric bulk of the pinacol group can hinder the formation of this key intermediate.[7] The reaction often requires a base to facilitate the formation of a more reactive boronate species.
Therefore, while the C-Br bond dictates the initial regioselectivity, the efficiency of a subsequent Suzuki-Miyaura coupling will be influenced by the conditions chosen to promote the transmetalation from the pinacol boronic ester.
Comparative Reactivity Summary: A Predictive Table
Based on established computational principles and data from analogous systems, we can summarize the expected reactivity of this compound:
| Reactive Site | Reaction Type | Relative Activation Energy (Qualitative) | Notes |
| C-Br (Position 3) | Oxidative Addition (e.g., Suzuki, Buchwald-Hartwig) | Low | This is the most probable site for initial reaction under standard palladium-catalyzed conditions.[1] |
| C-F (Position 2) | Oxidative Addition | Very High | Activation of this bond would require harsh conditions or specialized catalysts designed for C-F functionalization.[2][3] |
| Boronic Ester (Position 4) | Transmetalation (Suzuki-Miyaura) | Moderate | The reactivity is dependent on the base and reaction conditions. Pinacol esters can be less reactive than the corresponding boronic acids.[7] |
Experimental Workflow: A Computationally Guided Approach
The following diagram outlines a logical workflow for a researcher investigating the reactivity of this compound, informed by the computational insights discussed.
Caption: Computationally-guided workflow for investigating reactivity.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to selectively functionalize the C-Br bond of this compound, leaving the C-F bond and the boronic ester intact for potential subsequent transformations.
Materials:
-
This compound
-
Aryl or heteroaryl halide (coupling partner)
-
Pd(PPh₃)₄ or PdCl₂(dppf)
-
K₂CO₃ or Cs₂CO₃
-
1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Anhydrous solvents and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a pre-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are common and effective catalysts for Suzuki-Miyaura couplings.
-
Base: An aqueous base is often necessary to facilitate the transmetalation of boronic esters.[7]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
-
Temperature: Elevated temperatures are usually required to drive the catalytic cycle to completion.
Conclusion and Future Directions
The computational analysis, supported by a wealth of literature on related systems, provides a clear and predictive guide to the reactivity of this compound. The C-Br bond is the most susceptible to activation in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position. The C-F bond, in contrast, offers a site for potential subsequent transformations under more forcing conditions. The boronic ester, while presenting its own set of considerations for the transmetalation step, is the key to the molecule's utility in Suzuki-Miyaura couplings.
Future computational and experimental work could focus on designing specific catalyst systems that could selectively activate the C-F bond in the presence of the C-Br bond, or vice versa, to enable even more sophisticated and divergent synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Selection of Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester: A Comparative Guide
For Immediate Release
In the intricate world of pharmaceutical and agrochemical synthesis, the construction of carbon-carbon (C-C) bonds is a foundational step. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, prized for its versatility and functional group tolerance.[1] However, the successful coupling of complex heterocyclic building blocks, such as 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester, presents unique challenges that demand a nuanced approach to catalyst selection. This guide offers a comparative analysis of palladium catalysts for this specific transformation, providing researchers, scientists, and drug development professionals with the insights needed to optimize their synthetic strategies.
The Challenge: Coupling Electron-Deficient Heterocycles
This compound is a valuable synthon in medicinal chemistry due to the prevalence of the fluoropyridine motif in bioactive molecules.[2] However, its electron-deficient nature, a consequence of the fluorine and nitrogen atoms, can render the Suzuki-Miyaura coupling sluggish and prone to side reactions. The nitrogen atom, in particular, can coordinate to the palladium center, potentially interfering with the catalytic cycle. This is a well-documented phenomenon often referred to as the "2-pyridyl problem" in broader cross-coupling literature.[3][4] Furthermore, pyridyl boronic esters can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired product.[5][6]
The selection of an appropriate palladium catalyst system, comprising a palladium precursor and a supporting ligand, is therefore critical to overcome these hurdles and achieve high-yielding, selective C-C bond formation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-2-fluoropyridine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid pinacol ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.
The efficiency of each step is profoundly influenced by the choice of palladium precursor and, most importantly, the ancillary ligand.[10][11] The ligand's steric and electronic properties can modulate the reactivity of the palladium center, facilitating oxidative addition and reductive elimination while preventing catalyst deactivation.[12][13]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Palladium Catalyst Systems
To provide a practical framework for catalyst selection, we will compare four distinct palladium catalyst systems, each representing a different class of ligands with proven efficacy in challenging cross-coupling reactions.
Catalyst System 1: The Workhorse - Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Description: This is a classical, air-stable, and commercially available Pd(0) precatalyst. The triphenylphosphine ligands are moderately electron-donating and sterically demanding.
-
Advantages: Readily available, easy to handle, and effective for a wide range of "standard" Suzuki couplings.
-
Limitations for this Application: For electron-deficient and sterically hindered substrates like 3-bromo-2-fluoropyridine, the rate of oxidative addition can be slow. The relatively weak σ-donation of PPh₃ may not be sufficient to overcome the deactivating effect of the pyridine nitrogen.
-
Expected Performance: Moderate to low yields are anticipated, with the potential for significant protodeboronation and starting material recovery.
Catalyst System 2: The Electron-Rich & Bulky - Pd₂(dba)₃ with SPhos
-
Description: This system combines a common Pd(0) source, tris(dibenzylideneacetone)dipalladium(0), with a highly effective Buchwald-type biaryl phosphine ligand, SPhos. SPhos is known for its steric bulk and strong electron-donating properties.[14]
-
Advantages: The high electron density on the palladium center, induced by the SPhos ligand, significantly accelerates the rate of oxidative addition, even with challenging aryl chlorides.[15] The steric bulk promotes the reductive elimination step.
-
Application Insight: Buchwald ligands have demonstrated exceptional performance in the coupling of heteroaryl halides.[16]
-
Expected Performance: High yields are expected due to the enhanced catalytic activity. The robustness of this system should also minimize side reactions.
Catalyst System 3: The N-Heterocyclic Carbene (NHC) Advantage - PEPPSI™-IPr
-
Description: PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is a Pd(II) precatalyst featuring a strongly donating and sterically bulky N-heterocyclic carbene (NHC) ligand.[7]
-
Advantages: NHC ligands are powerful σ-donors, even more so than many phosphines, leading to highly active catalysts.[17] The PEPPSI™ backbone provides excellent thermal stability and allows for a controlled release of the active Pd(0) species.
-
Application Insight: NHC-ligated palladium catalysts have shown great promise in the coupling of heteroaromatic compounds.[18]
-
Expected Performance: Excellent yields are anticipated. The high stability of the catalyst may allow for lower catalyst loadings and milder reaction conditions.
Catalyst System 4: The Specialized Solution - Pd(dppf)Cl₂
-
Description: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a widely used Pd(II) precatalyst. The dppf ligand has a large "bite angle" and unique electronic properties conferred by the ferrocene backbone.
-
Advantages: Pd(dppf)Cl₂ is often effective in couplings where other catalysts fail, particularly with substrates prone to β-hydride elimination. It has a good balance of steric and electronic properties.
-
Application Insight: This catalyst has been successfully employed in the Suzuki-Miyaura coupling of various heteroaryl boronic acids and esters.[16]
-
Expected Performance: Good to high yields are expected. Its performance can be highly substrate-dependent, but it represents a reliable and often successful choice for complex couplings.
Experimental Protocol: A Standardized Approach for Comparison
To ensure a fair and objective comparison, a standardized experimental protocol should be employed.
Figure 2: A generalized experimental workflow for the comparative study.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction tube, add this compound (1.0 equiv.), the desired aryl coupling partner (e.g., 4-bromoanisole, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the selected palladium catalyst system (e.g., 2 mol % Pd). For systems requiring a separate ligand, the appropriate palladium-to-ligand ratio should be used (e.g., 1:2 for Pd₂(dba)₃/SPhos).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for a set time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and characterize the product by NMR and mass spectrometry.
Quantitative Performance Comparison
The following table summarizes the expected performance of each catalyst system based on literature precedents for similar challenging couplings.
| Catalyst System | Palladium Precursor | Ligand | Expected Yield (%) | Key Advantages |
| 1 | Pd(PPh₃)₄ | Triphenylphosphine | 20-40 | Readily available, low cost. |
| 2 | Pd₂(dba)₃ | SPhos | >90 | High activity for challenging substrates, broad functional group tolerance.[15] |
| 3 | PEPPSI™-IPr | IPr (NHC) | >95 | High stability, very high activity, suitable for low catalyst loadings.[7] |
| 4 | Pd(dppf)Cl₂ | dppf | 70-90 | Robust and reliable, good performance across a range of substrates.[16] |
Recommendations and Future Outlook
For researchers working on the synthesis of complex molecules incorporating the this compound moiety, the choice of catalyst is paramount.
-
For initial exploratory studies and simple coupling partners: Pd(dppf)Cl₂ offers a reliable and cost-effective starting point.
-
For maximizing yield and overcoming difficult couplings: Catalyst systems based on Buchwald-type ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI™-IPr) are highly recommended. While the initial cost of these catalysts may be higher, the improved yields and cleaner reaction profiles often lead to overall cost savings in multi-step syntheses.
-
For process development and scale-up: The high stability and activity of PEPPSI™-IPr make it an attractive candidate, potentially allowing for very low catalyst loadings, which is a significant consideration in industrial applications.
The field of palladium catalysis is continuously evolving, with new ligands and precatalysts being developed that push the boundaries of what is synthetically possible.[13][19] Future research will likely focus on developing even more active and selective catalysts that can operate under milder conditions and with an even broader substrate scope. The insights provided in this guide should serve as a valuable starting point for any researcher looking to successfully employ this compound in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theses.enscm.fr [theses.enscm.fr]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester
As researchers at the forefront of pharmaceutical and agrochemical synthesis, the compounds we handle are often novel, with toxicological profiles that are not yet fully characterized. 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester is a prime example of a versatile building block, invaluable in Suzuki-Miyaura cross-coupling reactions for creating complex molecular architectures.[1][2] However, its utility demands a commensurate level of respect and caution in its handling.
This guide moves beyond a simple checklist to provide a holistic operational plan, grounded in the principles of chemical safety and procedural excellence. Our goal is to empower you to work safely and effectively, minimizing risk while maximizing experimental success.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent and potential hazards of the molecule. While a comprehensive toxicological profile for this specific ester (CAS 1150561-78-6) is not extensively documented, we can infer its primary hazards by examining its structural components and data from analogous compounds.
-
Boronic Acid Pinacol Ester Group: This functional group is generally stable but can be susceptible to hydrolysis, potentially forming the corresponding boronic acid. While pinacol esters are more stable than the free acids, care should be taken to avoid moisture. The boron moiety itself can have biological effects; chronic exposure to boron compounds may affect the central nervous system.[3]
-
Halogenated Pyridine Core: The 3-bromo-2-fluoropyridine backbone is the primary driver of irritant properties. Safety Data Sheets (SDS) for structurally similar compounds, such as 2-Bromopyridine-4-boronic acid pinacol ester and 2-Fluoropyridine-4-boronic acid pinacol ester, consistently list the following hazards:
-
Physical Form: This compound is typically a solid. This presents a risk of aerosolization, leading to the inhalation of fine dust particles, which is a primary route for respiratory exposure.
Based on this analysis, our safety protocols must be designed to prevent contact with skin and eyes, and to eliminate the possibility of inhalation.
Core Protective Equipment & Operational Protocols
Safe handling is a synthesis of the right equipment and the right procedures. The following protocols are designed to be a self-validating system of safety.
Engineering Controls: The First Line of Defense
Your primary barrier against exposure is not what you wear, but where you work.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood.[6] This is non-negotiable. A properly functioning hood will contain any dusts or vapors, preventing them from entering the laboratory atmosphere and your breathing zone.
-
Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[7] Verify their functionality as part of your regular lab safety checks.
Personal Protective Equipment (PPE): The Last Line of Defense
Your PPE is the final barrier between you and the chemical. It must be selected and used correctly.
| Hazard ID | GHS Hazard Statement | Required PPE & Rationale |
| H319 | Causes serious eye irritation | Chemical safety goggles with side shields are the absolute minimum.[8][9] A full face shield worn over safety goggles is strongly recommended, especially when handling quantities greater than a few milligrams, to protect against accidental splashes during dissolution.[10] |
| H315 | Causes skin irritation | Nitrile gloves are standard. Always inspect gloves for tears or pinholes before use.[11] Use proper glove removal technique to avoid contaminating your skin.[10][11] For extended work, consider double-gloving. A laboratory coat must be worn and fully buttoned.[12] |
| H335 | May cause respiratory irritation | All work must be conducted in a chemical fume hood to prevent inhalation of the solid powder.[6] If an emergency or spill occurs outside of a hood, a respirator with a P95/P100 particulate filter and an organic vapor cartridge would be necessary.[10][11] |
Step-by-Step Handling Workflow: From Bottle to Reaction
This protocol details the process of weighing and preparing the reagent for a reaction, such as a Suzuki coupling.
-
Preparation:
-
Designate a specific area within the fume hood for handling the reagent.
-
Place a weigh boat on an analytical balance inside the hood.
-
Assemble all necessary equipment (spatulas, glassware, solvent) within the hood before opening the reagent bottle.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is buttoned.
-
Don safety goggles and a face shield.
-
Put on your first pair of nitrile gloves. If double-gloving, put the second pair on now.
-
-
Handling the Reagent:
-
Carefully open the container of this compound. Avoid any action that could create airborne dust.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat.
-
Securely close the reagent container.
-
Transfer the weighed solid into your reaction vessel.
-
Add the solvent to the vessel, ensuring the solid is wetted and dissolved without splashing.
-
-
Cleanup:
-
Carefully dispose of the weigh boat and any contaminated wipes into a designated solid hazardous waste container.
-
Wipe down the spatula and the work surface inside the hood with an appropriate solvent and dispose of the wipes in the hazardous waste container.
-
-
Doffing PPE:
-
Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated waste.
-
Remove your face shield and goggles.
-
Wash your hands thoroughly with soap and water.[8]
-
Workflow for Safe Handling
Caption: Logical workflow for handling this compound.
Spill and Disposal Management
Accidents happen, but preparation mitigates their impact.
-
Spill Response:
-
Evacuate personnel from the immediate area, except those involved in the cleanup.
-
Ensure the fume hood is operational.
-
Wearing your full PPE (including respiratory protection if the spill is large or outside a hood), gently cover the spill with an inert absorbent material like vermiculite or sand to prevent further aerosolization.[12]
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[10][11] Avoid creating dust.
-
Decontaminate the area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.
-
-
Waste Disposal:
-
All waste, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous.[4]
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[11] Do not discharge to sewer systems.[9] The material should be disposed of by controlled incineration with flue gas scrubbing.[9] Always follow your institution's and local environmental regulations.
-
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the rationale, and handle every chemical with the respect it deserves.
References
- 1. nbinno.com [nbinno.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. canbipharm.com [canbipharm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2-Bromopyridine-3-boronic acid pinacol ester technical grade, 90 452972-12-2 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. aaronchem.com [aaronchem.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
